molecular formula C11H19N B11957510 1-(2-Methyl-1-pyrrolidinyl)cyclohexene CAS No. 53516-51-1

1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Cat. No.: B11957510
CAS No.: 53516-51-1
M. Wt: 165.27 g/mol
InChI Key: BHPIFKGSQOHIII-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-1-pyrrolidinyl)cyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-1-pyrrolidinyl)cyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53516-51-1

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-2-methylpyrrolidine

InChI

InChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3

InChI Key

BHPIFKGSQOHIII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CCCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Stability and Storage of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, storage protocols, and handling procedures for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (CAS 53516-51-1), a specialized enamine intermediate used in organic synthesis.[1]

Executive Summary

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is a nucleophilic enamine derived from cyclohexanone and 2-methylpyrrolidine. It serves as a sterically differentiated intermediate in the Stork Enamine Synthesis , allowing for regioselective alkylation and acylation of carbonyl compounds.[1]

Unlike simple enamines, the 2-methyl substituent on the pyrrolidine ring introduces steric hindrance that influences both its formation rate and hydrolytic stability. However, like all enamines, it remains inherently unstable toward moisture and oxidation.[1] Successful utilization requires strict adherence to anhydrous, inert-atmosphere protocols.[1]

Chemical Profile & Identity

ParameterData
Chemical Name 1-(2-Methyl-1-pyrrolidinyl)cyclohexene
CAS Number 53516-51-1
Molecular Formula C₁₁H₁₉N
Molecular Weight 165.28 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents (THF, DCM, Toluene); Reacts with water
Key Reactivity Nucleophilic at the

-carbon; Hydrolytically unstable

Stability Mechanisms & Degradation[1][4]

The primary failure modes for this compound are hydrolysis and oxidative degradation .[1] Understanding these mechanisms is critical for troubleshooting experimental failures.[1]

Hydrolysis (Moisture Sensitivity)

Enamines are the nitrogen analogs of enols.[1][2] Upon exposure to ambient moisture, 1-(2-Methyl-1-pyrrolidinyl)cyclohexene undergoes acid-catalyzed hydrolysis.[1] This reaction is reversible but thermodynamically favors the ketone product in the presence of excess water.

Mechanism:

  • Protonation: The

    
    -carbon is protonated to form an iminium ion.[1]
    
  • Nucleophilic Attack: Water attacks the electrophilic iminium carbon.[1]

  • Elimination: The amine (2-methylpyrrolidine) is eliminated, regenerating cyclohexanone.[1]

Oxidative Instability

Tertiary amines and enamines are susceptible to air oxidation.[1] Prolonged exposure to oxygen can lead to the formation of N-oxides or oxidative cleavage of the double bond, resulting in complex mixtures of tars and polymerized byproducts.

Thermal Stability

While kinetically stable at room temperature under inert conditions, enamines can undergo slow polymerization or disproportionation over time.[1] The steric bulk of the 2-methyl group provides some kinetic protection compared to the un-substituted parent, but cold storage is mandatory for long-term integrity.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway upon moisture exposure.[1]

HydrolysisMechanism Figure 1: Acid-Catalyzed Hydrolysis Pathway of Enamines Enamine 1-(2-Methyl-1-pyrrolidinyl) cyclohexene Iminium Iminium Ion Intermediate Enamine->Iminium Protonation (β-C) H2O H₂O / H⁺ H2O->Iminium Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine Nucleophilic Attack Products Cyclohexanone + 2-Methylpyrrolidine Carbinolamine->Products Elimination

Storage & Handling Protocol

To maintain purity >95% and prevent catalytic poisoning in downstream applications, follow this strict storage protocol.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerator) for short-term (<1 month). For long-term storage (>1 month), store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[1] Argon is preferred due to its higher density, which better protects the liquid surface.[1]

  • Container: Amber glass vials with Teflon-lined caps or Schlenk flasks. Seal with Parafilm or electrical tape to prevent moisture ingress.[1]

  • Desiccants: Store the primary container inside a secondary jar containing activated molecular sieves or Drierite.

Handling Workflow

Never open the stock bottle to the atmosphere.[1] Use syringe techniques or a glovebox.

  • Equilibration: Allow the cold container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.[1]

  • Transfer: Use a dry, nitrogen-flushed syringe and needle to withdraw the required volume through a septum.[1]

  • Solvents: Ensure all reaction solvents (e.g., THF, Dioxane) are anhydrous.[1]

Visualization: Storage Decision Tree

StorageProtocol Figure 2: Storage and Handling Decision Matrix Start Receive Compound (CAS 53516-51-1) CheckSeal Check Seal Integrity Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse UseNow Warm to RT (Prevent Condensation) ImmediateUse->UseNow Yes Store Reseal under Argon ImmediateUse->Store No Transfer Cannula/Syringe Transfer (Inert Atm) UseNow->Transfer TempSelect Duration? Store->TempSelect Fridge Refrigerator (4°C) < 1 Month TempSelect->Fridge Short Term Freezer Freezer (-20°C) > 1 Month TempSelect->Freezer Long Term

Re-Purification (Rescue Protocol)

If the compound has degraded (indicated by the smell of cyclohexanone or appearance of solids/color change), it can often be rescued via vacuum distillation.[1]

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 5 mmHg) is required to keep the boiling point low and prevent thermal decomposition.[1]

  • Procedure:

    • Add a stir bar and connect to vacuum.[1]

    • Gently heat.[1] Collect the main fraction.

    • Note: The 2-methyl group may slightly elevate the boiling point compared to the parent 1-pyrrolidinocyclohexene (bp ~114°C at 15 mmHg). Expect the product to distill in a similar range; discard the initial volatile fraction (cyclohexanone).

  • Storage: Immediately backfill with Argon and store as per Section 4.

Safety Considerations

  • Flammability: Treat as a flammable liquid.[1] Keep away from sparks and open flames.

  • Toxicity: Irritant to eyes, skin, and respiratory system.[1] The hydrolysis product, 2-methylpyrrolidine, is corrosive and toxic.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood.

References

  • Sigma-Aldrich. 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Product Detail (AldrichCPR). Retrieved from .

  • Stork, G., et al. (1963).[1] The Enamine Alkylation and Acylation of Carbonyl Compounds.[1][2][3] Journal of the American Chemical Society.[1][3] (Foundational text on Enamine chemistry).

  • BenchChem. A Comparative Guide to the Stability of Pyrrolidine Derivatives. Retrieved from .[1]

  • Master Organic Chemistry. Enamine Hydrolysis Mechanism. Retrieved from .[1]

  • ChemicalBook. 1-Pyrrolidino-1-cyclohexene Properties (Parent Analog Data). Retrieved from .[1]

Sources

1-(2-Methyl-1-pyrrolidinyl)cyclohexene: Molecular Conformation and Applications in Asymmetric Enamine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organic synthesis, the precise control of stereocenters during carbon-carbon bond formation is paramount. 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (CAS: 53516-51-1) stands as a quintessential chiral enamine intermediate. Derived from the condensation of cyclohexanone and the chiral auxiliary 2-methylpyrrolidine, this molecule is the engine behind highly enantioselective


-alkylations and Michael additions.

This whitepaper deconstructs the structural and conformational dynamics of 1-(2-methyl-1-pyrrolidinyl)cyclohexene. By examining the stereoelectronic causality that governs its reactivity, we provide a self-validating framework for its synthesis and application in advanced drug discovery pipelines.

Physicochemical Profiling & Structural Elucidation

Understanding the macroscopic properties of this enamine is the first step toward mastering its synthetic utility. The molecule consists of a cyclohexene ring covalently bonded to a 2-methylpyrrolidine moiety via an


-hybridized nitrogen atom.
Quantitative Data Summary

The following table synthesizes the critical physical and thermodynamic parameters of the enamine, highlighting the causality behind its chemical behavior:

ParameterValue / DataCausality / Significance
Chemical Formula C11H19NDefines the macroscopic stoichiometry and mass balance.
Molecular Weight 165.28 g/mol Standard parameter for stoichiometric calculations.
Nitrogen Hybridization

(Planarized)
Essential for lone-pair/

-system conjugation, driving nucleophilicity[1].

-Carbon Nucleophilicity
HighConjugation shifts electron density to the

-carbon, enabling electrophilic attack[1].
Facial Shielding Efficiency >90% ee (Typical)Steric bulk of the 2-methyl group dictates the trajectory of incoming electrophiles.

Conformational Dynamics & Stereoelectronic Causality

The true power of 1-(2-methyl-1-pyrrolidinyl)cyclohexene lies in its 3D conformation. As an application scientist, I emphasize that asymmetric induction is never accidental; it is the strict mathematical outcome of minimizing steric strain.

The Role of A(1,3) Allylic Strain

For the enamine to be nucleophilic, the nitrogen lone pair must be perfectly parallel to the


-orbitals of the cyclohexene double bond. This stereoelectronic requirement forces the 

bonds into a near-planar geometry. However, this planarity introduces severe A(1,3) allylic strain between the substituents on the pyrrolidine ring and the equatorial protons of the cyclohexene ring.
Facial Shielding by the 2-Methyl Group

To minimize this A(1,3) strain, the pyrrolidine ring adopts a rigid envelope conformation. Crucially, the 2-methyl group is forced into a pseudo-axial orientation.

  • If (R)-2-methylpyrrolidine is used, the methyl group points directly over the Re face of the enamine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system.
    
  • This creates an impenetrable steric wall. Consequently, any incoming electrophile (such as an alkyl halide) is mathematically forced to approach from the unhindered Si face.

This conformational locking is the self-validating mechanism that guarantees high enantiomeric excess (ee) in downstream products.

ConformationLogic Root Enamine Conformational Determinants Orbital Stereoelectronic Effect (N-Lone Pair / C=C Conjugation) Root->Orbital Steric Steric Interactions (A(1,3) Allylic Strain) Root->Steric Planarity Forces N-C-C=C Planarity Orbital->Planarity Methyl 2-Methyl Group Orientation Steric->Methyl FaceBlock Shielding of One π-Face Planarity->FaceBlock Methyl->FaceBlock Selectivity High Facial Selectivity (Enantiomeric Excess) FaceBlock->Selectivity

Logical determinants of facial selectivity in 2-methylpyrrolidine enamines.

Self-Validating Experimental Protocol: Synthesis & Isolation

To harness this molecule, it must be synthesized with high purity. Enamines are sensitive to hydrolysis; therefore, the protocol must strictly exclude water.

Step-by-Step Methodology
  • Reagent Assembly : In an oven-dried, argon-purged round-bottom flask, combine cyclohexanone (1.0 equivalent) and (R)-2-methylpyrrolidine (1.1 equivalents) in anhydrous toluene (0.5 M concentration).

    • Causality: Toluene is chosen because it forms a low-boiling azeotrope with water, which is critical for the thermodynamic driving force of the reaction.

  • Catalytic Activation : Add

    
    -toluenesulfonic acid (
    
    
    
    -TsOH) monohydrate (0.05 equivalents).
    • Causality: The acid protonates the carbonyl oxygen, lowering the LUMO energy of the ketone and rendering it highly susceptible to nucleophilic attack by the secondary amine[2].

  • Azeotropic Distillation : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (~110°C).

    • Causality: The condensation releases water as a byproduct. The Dean-Stark trap physically removes this water from the system, exploiting Le Chatelier's principle to drive the equilibrium entirely toward the enamine.

  • Reaction Monitoring : Maintain reflux until the theoretical volume of water is collected in the trap (typically 6–12 hours).

  • Isolation and Purification : Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Purify the crude enamine via fractional vacuum distillation.

    • Causality: Enamines are thermally labile and prone to decomposition at high temperatures. High-vacuum distillation lowers the boiling point, ensuring the structural integrity of the C=C double bond is preserved.

Application Engineering: Asymmetric -Alkylation

Once synthesized, 1-(2-methyl-1-pyrrolidinyl)cyclohexene is deployed in the Stork enamine reaction to achieve asymmetric


-alkylation[2]. This process is extensively utilized in the synthesis of complex alkaloids and pharmaceutical intermediates[3].
The Alkylation Workflow
  • Electrophilic Addition : The purified chiral enamine is dissolved in a polar aprotic solvent (e.g., acetonitrile) and cooled. An alkyl halide (e.g., methyl iodide) is introduced.

  • Stereoselective Attack : Because the 2-methyl group of the pyrrolidine ring shields one face of the enamine, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon attacks the electrophile exclusively from the opposite face.
    
  • Hydrolysis : The resulting alkylated iminium salt is treated with an aqueous buffer (pH ~4-5).

  • Product Release : Hydrolysis cleaves the iminium bond, yielding the enantioenriched

    
    -alkylated cyclohexanone and releasing the (R)-2-methylpyrrolidine auxiliary, which can be recovered and reused.
    

EnamineAlkylation A Cyclohexanone + (R)-2-Methylpyrrolidine B Acid Catalysis (-H2O) Dean-Stark A->B C Chiral Enamine 1-(2-Methyl-1-pyrrolidinyl)cyclohexene B->C D Electrophilic Attack (RX) Sterically Guided C->D E Alkylated Iminium Intermediate D->E F Aqueous Hydrolysis E->F G Enantioenriched α-Alkylated Ketone F->G H Recovered Chiral Auxiliary F->H

Workflow of asymmetric α-alkylation utilizing the chiral enamine intermediate.

Conclusion

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is far more than a transient intermediate; it is a precisely engineered stereochemical tool. By understanding the rigorous causality between its orbital hybridization, A(1,3) allylic strain, and resulting 3D conformation, researchers can predictably dictate the stereochemical outcomes of complex synthetic pathways.

References

  • 1-(2-METHYL-1-PYRROLIDINYL)CYCLOHEXENE AldrichCPR | Sigma-Aldrich - sigmaaldrich.com.
  • Bond Energies of Enamines | ACS Omega - acs.org.
  • Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine - benchchem.com.
  • 9.11: Carbonyl Condensations with Enamines - The Stork Reaction - libretexts.org.
  • Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis | Chemical Reviews - acs.org.

Sources

Steric Control in Enamine Catalysis: A Comparative Analysis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene vs. 1-(1-pyrrolidinyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stork enamine synthesis remains a cornerstone of modern organic chemistry, enabling the mild, regioselective


-functionalization of carbonyl compounds without the polyalkylation issues inherent to direct enolate chemistry. The thermodynamic stability, nucleophilicity, and stereochemical behavior of the resulting enamine are entirely dictated by the choice of the secondary amine.

This technical guide provides an in-depth mechanistic and practical comparison between the classic, unhindered 1-(1-pyrrolidinyl)cyclohexene and its sterically encumbered, chiral counterpart, 1-(2-Methyl-1-pyrrolidinyl)cyclohexene . By analyzing the causality behind their divergent reactivities, we provide researchers and drug development professionals with a framework for selecting the optimal enamine system for complex molecule synthesis.

Mechanistic Principles and Steric Causality

Orbital Overlap and Nucleophilicity

The nucleophilicity of an enamine is governed by the ability of the nitrogen lone pair to delocalize into the alkene


-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The classic 1-(1-pyrrolidinyl)cyclohexene  exhibits exceptional nucleophilicity. The five-membered pyrrolidine ring minimizes steric clashes, allowing the nitrogen atom to easily adopt a planar 

-like geometry. This maximizes

orbital overlap, making it significantly more reactive than enamines derived from piperidine or morpholine[1].
The Role of -Allylic Strain in Chiral Enamines

When a chiral auxiliary like (R)-2-methylpyrrolidine is used to form 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , the C2-methyl group introduces significant


-allylic strain. To minimize this strain, the enamine is forced into a highly specific conformation where the methyl group is oriented axially or pseudo-axially. This effectively shields one face (either Re or Si) of the nucleophilic alkene. This steric blockade is the primary causal mechanism for the high facial selectivity observed during electrophilic attack, forcing the incoming electrophile to approach from the less hindered face[2].

G Root Enamine Nucleophilic Attack Sub1 1-(1-pyrrolidinyl)cyclohexene Root->Sub1 Sub2 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Root->Sub2 Res1 Unshielded Faces (Racemic Attack) Sub1->Res1 Res2 Methyl Shields Top Face (Bottom Attack) Sub2->Res2 Out1 Low Stereoselectivity Res1->Out1 Out2 High Enantioselectivity Res2->Out2

Steric shielding in chiral enamines directing facial selectivity during attack.

Comparative Profiling Data

To guide experimental design, the quantitative and qualitative differences between the two enamine systems are summarized below. The introduction of the methyl group fundamentally shifts the molecule from a general-purpose nucleophile to a precision stereocontrol tool.

Parameter1-(1-pyrrolidinyl)cyclohexene1-(2-Methyl-1-pyrrolidinyl)cyclohexene
Amine Precursor Pyrrolidine(R)- or (S)-2-Methylpyrrolidine
Nucleophilicity Index High (Optimal

overlap)
Moderate (Sterically hindered)
Enamine Formation Rate Fast (< 4 hours reflux)Slow (Requires extended reflux)
Facial Selectivity None (Yields racemic products)High (Shields one face, ee > 90%)
Boiling Point 114–115 °C at 15 mmHg[3]~120 °C at 15 mmHg (Estimated)
Primary Application General

-alkylation / acylation
Asymmetric

-alkylation

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Every critical step includes a built-in analytical check to ensure the chemical logic holds true before proceeding to the next phase.

Protocol A: Synthesis of 1-(1-pyrrolidinyl)cyclohexene (Standard Stork Enamine)
  • Objective: Generate a highly nucleophilic enamine for unhindered

    
    -alkylation.
    
  • Causality: Toluene is selected as the solvent because its boiling point (110 °C) allows for the efficient azeotropic removal of water, driving the endothermic condensation reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq). Reasoning: The acid protonates the carbonyl oxygen, accelerating the formation of the hemiaminal intermediate and its subsequent dehydration.

  • Reflux: Heat the mixture to reflux.

  • Self-Validation (In-Process): Monitor the water collection in the Dean-Stark trap. The reaction is complete only when exactly 1.0 equivalent of water is collected. If the volume is lower, the equilibrium has not fully shifted.

  • Isolation: Remove the toluene in vacuo and distill the residue under reduced pressure.

  • Self-Validation (Analytical): Analyze the distillate via IR spectroscopy. The protocol is successful if the broad C=O stretch (1715 cm

    
    ) is completely absent, replaced by a sharp C=C stretch (~1640 cm
    
    
    
    ).
Protocol B: Asymmetric -Alkylation via 1-(2-Methyl-1-pyrrolidinyl)cyclohexene
  • Objective: Enantioselective

    
    -alkylation utilizing a chiral auxiliary.
    
  • Causality: The alkylation must be performed at low temperatures. While the methyl group provides a steric blockade, higher temperatures increase the kinetic energy of the system, allowing the enamine to access higher-energy, unshielded conformers, which degrades enantiomeric excess (ee)[2].

Step-by-Step Methodology:

  • Enamine Formation: Synthesize the chiral enamine using (R)-2-methylpyrrolidine and cyclohexanone following the azeotropic dehydration method (Protocol A). Note: Extended reflux times (up to 24 hours) are required due to the steric hindrance of the 2-methyl group retarding the initial nucleophilic attack.

  • Alkylation: Dissolve the purified chiral enamine in anhydrous dioxane and cool the system strictly to 0 °C under argon.

  • Electrophilic Attack: Add the alkyl halide (e.g., methyl iodide) dropwise and stir for 12-24 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active enamine spot confirms the formation of the iminium salt.

  • Hydrolysis: Add 10% aqueous acetic acid and stir at room temperature for 2 hours. Reasoning: Mild acidic hydrolysis cleaves the iminium intermediate back to the ketone while preserving the newly formed

    
    -stereocenter.
    
  • Self-Validation (Analytical): Extract the product and analyze via chiral HPLC. The protocol is validated if the enantiomeric excess (ee) exceeds 90%, confirming the structural rigidity of the chiral auxiliary.

G A Cyclohexanone + Amine B Acid Catalysis (-H2O) A->B C Enamine Intermediate B->C D Electrophilic Attack (RX) C->D E Iminium Salt D->E F Hydrolysis (+H2O) E->F G Alpha-Alkylated Ketone F->G

Workflow of enamine formation, electrophilic alkylation, and iminium hydrolysis.

Conclusion

The transition from 1-(1-pyrrolidinyl)cyclohexene to 1-(2-Methyl-1-pyrrolidinyl)cyclohexene represents a shift from raw kinetic reactivity to precision stereocontrol. By understanding the causality of


-strain and orbital overlap, synthetic chemists can rationally design self-validating workflows that leverage these enamines for the rapid, asymmetric assembly of complex molecular architectures.

References

  • ACS Omega. "Bond Energies of Enamines." ACS Publications, 2022. URL: [Link]

Sources

Theoretical and Computational Studies on 1-(2-Methyl-1-pyrrolidinyl)cyclohexene: Mechanisms, Conformations, and Asymmetric Induction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enamine catalysis remains a cornerstone of modern asymmetric organic synthesis. Since the pioneering work of Gilbert Stork, enamines—generated via the condensation of secondary amines with enolizable ketones—have been utilized as mild, highly selective nucleophilic carbon intermediates[1]. Within this domain, 1-(2-methyl-1-pyrrolidinyl)cyclohexene serves as the prototypical model system for understanding chiral induction. Formed from cyclohexanone and the chiral secondary amine 2-methylpyrrolidine, this specific enamine is a heavily scrutinized target in theoretical and computational chemistry[2]. By analyzing its conformational landscape, electronic properties, and transition states, researchers can accurately predict the stereochemical outcomes of complex organocatalytic cascades.

The Conformational Landscape and Allylic Strain

The predictive power of any computational modeling in organocatalysis hinges on identifying the correct lowest-energy ground-state conformers. For 1-(2-methyl-1-pyrrolidinyl)cyclohexene, the pyrrolidine ring can adopt multiple envelope conformations. However, the critical stereochemical variable is the orientation of the 2-methyl group relative to the cyclohexene ring.

The Causality of Conformation: If the 2-methyl group adopts a pseudoequatorial position, it lies roughly coplanar with the enamine double bond. This geometry induces severe A^1,3 (allylic) steric strain between the methyl protons and the equatorial protons of the cyclohexene ring. Consequently, the molecule heavily favors a pseudoaxial conformation. In this favored geometry, the methyl group projects orthogonally to the


-system, minimizing steric clash while effectively shielding one face (e.g., the Re-face) from incoming electrophiles. This structural preference is the fundamental physical cause of asymmetric induction in these systems.

G Start Cyclohexanone + 2-Methylpyrrolidine Enamine 1-(2-Methyl-1-pyrrolidinyl) cyclohexene Start->Enamine -H2O ConfA Conformer A (Methyl Pseudoaxial) Lower Energy Enamine->ConfA Favored ConfB Conformer B (Methyl Pseudoequatorial) Higher Energy Enamine->ConfB Disfavored TS_Re Si-Face Attack (Sterically Free) ConfA->TS_Re Electrophile TS_Si Re-Face Attack (Sterically Hindered) ConfA->TS_Si Electrophile ProdMajor Major Enantiomer (High ee) TS_Re->ProdMajor ProdMinor Minor Enantiomer (Low ee) TS_Si->ProdMinor

Figure 1: Stereoselective pathway of 1-(2-methyl-1-pyrrolidinyl)cyclohexene electrophilic attack.

Electronic Structure and Reactivity Indices

Recent density functional theory (DFT) calculations have systematically evaluated the bond dissociation energies (BDEs) and nucleophilicity indices of enamine intermediates[3]. The Highest Occupied Molecular Orbital (HOMO) of 1-(2-methyl-1-pyrrolidinyl)cyclohexene is primarily localized on the


-carbon, driven by strong 

conjugation from the nitrogen lone pair.

Self-Validating Metric of Nucleophilicity: The degree of pyramidalization at the nitrogen atom correlates directly with the nucleophilicity of the enamine. While a perfectly planar nitrogen maximizes orbital overlap, it drastically increases steric tension. Computational studies reveal a slight pyramidalization in the ground state, which dynamically flattens out as the transition state is approached during electrophilic attack, allowing for maximum electron donation just as the new C–C bond forms.

Standardized Computational Protocol for Enamine Modeling

To ensure reproducibility and scientific rigor, the following self-validating computational workflow is recommended for studying chiral enamines and predicting enantiomeric excess (ee)[2].

Causality Behind Functional Selection: B3LYP is highly efficient for geometry optimization but notoriously underestimates medium-range dispersion forces. In crowded transition states where the electrophile interacts with the chiral pyrrolidine ring, dispersion is a major stabilizing factor. Therefore, single-point energies must be refined using a meta-GGA functional like M06-2X, which is explicitly parameterized for non-covalent interactions.

Step-by-Step Methodology
  • Conformational Sampling: Generate initial 3D geometries using Molecular Mechanics (e.g., OPLS4 force field) via a Monte Carlo multiple minimum (MCMM) search to explore all pyrrolidine envelope states.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level in the gas phase.

  • Frequency Analysis (Validation Step 1): Perform analytical frequency calculations at the same level of theory. Confirm that all ground-state structures possess zero imaginary frequencies (NImag = 0) to validate them as true local minima. Extract the zero-point energy (ZPE) corrections.

  • Transition State Search: Construct guess geometries for the electrophilic attack on both the shielded (Re) and unshielded (Si) faces. Optimize using the Berny algorithm (opt=ts).

  • TS Validation (Validation Step 2): Run frequency calculations on the TS structures to confirm exactly one imaginary frequency (NImag = 1), corresponding to the formation of the new C–C bond.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC scan to rigorously prove that the identified TS smoothly connects the enamine reactant to the correct iminium product.

  • High-Level Single Point Energy: Calculate final electronic energies using M06-2X/def2-TZVP with a continuum solvation model (e.g., SMD) to simulate the experimental solvent environment.

Workflow Input SMILES / 3D Structure Generation ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) ConfSearch->GeomOpt Freq Frequency Calculation (Zero-Point Energy, Minima) GeomOpt->Freq TSSearch Transition State (TS) Search (QST2/QST3) Freq->TSSearch Validated Minima IRC Intrinsic Reaction Coordinate (IRC) Scan TSSearch->IRC Imaginary Freq = 1 Energy Single Point Energy (M06-2X/def2-TZVP) IRC->Energy Pathway Verified

Figure 2: Standard DFT computational workflow for modeling enamine transition states.

Quantitative Data Summaries

The theoretical data below illustrates the sharp energetic penalties associated with improper methyl group alignment and the resulting stereoselectivity during an electrophilic attack.

Table 1: Relative Free Energies of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Conformers

ConformerMethyl OrientationN-Lone PairRelative Energy (kcal/mol)Boltzmann Population (%)
A Pseudoaxialanti to C=C0.0>95%
B Pseudoequatorialanti to C=C+3.2<4%
C Pseudoaxialsyn to C=C+4.5<1%
D Pseudoequatorialsyn to C=C+6.8~0%

Table 2: Calculated Activation Barriers (


) for Alkylation (e.g., Methyl Iodide) 
PathwayFace Attacked

(kcal/mol)
Predicted ee (%)
Major (Si-face) Unshielded15.492%
Minor (Re-face) Shielded by -CH₃17.8-

Conclusion

Theoretical studies on 1-(2-methyl-1-pyrrolidinyl)cyclohexene provide an indispensable blueprint for understanding asymmetric organocatalysis. By strictly adhering to self-validating computational protocols—such as verifying transition states via IRC scans and utilizing dispersion-corrected functionals—researchers can accurately map the delicate interplay of allylic strain and stereoelectronic effects that govern enamine reactivity.

References

  • Cheong, P. H.-Y., et al. "Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities." Chemical Reviews (NIH PMC), 2011. URL:[Link]

  • Cheng, Y., et al. "Bond Energies of Enamines." ACS Omega, 2022. URL:[Link]

  • "Carbonyl Condensations with Enamines - The Stork Reaction." Chemistry LibreTexts, 2025. URL:[Link]

Sources

Stereodynamic Control and Enamine Tautomerism in 1-(2-Methyl-1-pyrrolidinyl)cyclohexene: A Technical Guide to Asymmetric Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The enantioselective synthesis of


-alkylated carbonyl compounds remains a cornerstone of modern organic chemistry. At the heart of this methodology lies the Stork enamine reaction, a process fundamentally governed by imine-enamine tautomerism[1]. This whitepaper provides an in-depth mechanistic and procedural analysis of 1-(2-methyl-1-pyrrolidinyl)cyclohexene , a privileged chiral enamine. By dissecting the physicochemical forces driving its tautomeric equilibrium and stereodynamics, we establish a self-validating framework for executing highly enantioselective asymmetric alkylations.

The Physicochemical Basis of Enamine Tautomerism

Enamine tautomerism is not merely a structural curiosity; it is the thermodynamic engine that enables nucleophilic carbon-carbon bond formation. When cyclohexanone condenses with a secondary amine like 2-methylpyrrolidine, the system enters a dynamic equilibrium between the cationic iminium ion and the neutral enamine[1].

Mechanistic Causality

Unlike unsymmetrical ketones where regioselective tautomerism (kinetic vs. thermodynamic enamine) dictates product distribution, cyclohexanone is symmetrical. Here, the tautomerism strictly controls the activation of the molecule. The nitrogen lone pair undergoes


 conjugation with the adjacent carbon-carbon double bond. This delocalization elevates the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the 

-carbon into a potent nucleophile.

To achieve this conjugation, the nitrogen atom must rehybridize from a pyramidal


 state to a planar 

-like geometry. The thermodynamic penalty of this rehybridization is offset by the continuous removal of water during synthesis, forcing the tautomeric equilibrium entirely toward the active enamine species[1].

Tautomerism K Cyclohexanone + 2-Methylpyrrolidine I Iminium Ion (Kinetic Intermediate) K->I Acid Catalysis -H2O E 1-(2-Methyl-1-pyrrolidinyl) cyclohexene I->E -H+ (Tautomerization)

Fig 1: Imine-enamine tautomerization equilibrium driven by acid catalysis.

Stereodynamics and Facial Selectivity

The true power of 1-(2-methyl-1-pyrrolidinyl)cyclohexene lies in its stereodynamic architecture. When (R)-2-methylpyrrolidine is utilized as the chiral auxiliary, the resulting enamine intermediate is subjected to severe conformational constraints[2].

The Role of Allylic Strain

Because the nitrogen atom must remain planar to maintain


 conjugation, the attached pyrrolidine ring is forced into a specific envelope conformation. The 2-methyl group strongly prefers a pseudo-equatorial orientation to minimize 

allylic strain with the cyclohexene ring protons.

This conformational locking has a profound macroscopic effect: the 2-methyl group acts as a steric shield over one face (the Si-face) of the planar enamine


-system. When an electrophile (such as an alkyl halide) approaches, it is sterically repelled from the shielded face and must attack via the lower-energy trajectory on the unhindered Re-face. This highly biased facial selectivity is what guarantees high enantiomeric excess in the final product[3].

Stereodynamics Enamine Chiral Enamine (Planar Nitrogen Network) SiFace Si-Face (Blocked by 2-Methyl) Enamine->SiFace ReFace Re-Face (Sterically Accessible) Enamine->ReFace Elec Electrophile (R-X) SiFace->Elec Disfavored Attack ReFace->Elec Favored Attack Prod Enantioenriched 2-Alkylcyclohexanone Elec->Prod Hydrolysis

Fig 2: Stereochemical control model dictating facial selectivity during alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific physicochemical rationale and in-process checkpoints.

Workflow S1 Condensation (Toluene, Reflux) S2 Alkylation (-78°C to RT) S1->S2 S3 Hydrolysis (Aqueous Acid) S2->S3 S4 Isolation (Chiral Product) S3->S4

Fig 3: Self-validating experimental workflow for asymmetric alkylation.

Protocol 1: Synthesis of 1-((R)-2-Methyl-1-pyrrolidinyl)cyclohexene

Objective: Drive the endergonic imine-enamine condensation to absolute completion.

  • Reagent Charging: In a 250 mL round-bottom flask, combine cyclohexanone (1.0 eq, 100 mmol) and (R)-2-methylpyrrolidine (1.1 eq, 110 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality: The acid protonates the intermediate carbinolamine, transforming the hydroxyl into a superior leaving group and accelerating the tautomerization to the enamine[1].

  • Azeotropic Distillation: Attach a Dean-Stark trap and heat to reflux (110°C).

  • In-Process Validation: The reaction is self-validating via Le Chatelier's principle. The physical collection of exactly 1.8 mL (100 mmol) of water in the Dean-Stark trap visually confirms 100% stoichiometric conversion.

  • Isolation: Concentrate under reduced pressure. The crude enamine must be used immediately to prevent ambient hydrolytic degradation.

Protocol 2: Asymmetric Alkylation and Hydrolysis

Objective: Execute stereoselective C-C bond formation and recover the chiral auxiliary.

  • Cryogenic Cooling: Dissolve the crude enamine in anhydrous THF (50 mL) under argon. Cool to -78°C. Causality: Cryogenic temperatures drastically reduce the kinetic energy of the system, locking the enamine conformer and ensuring the electrophile exclusively approaches via the lower-energy Re-face trajectory[2].

  • Electrophile Addition: Dropwise add the target alkyl halide (e.g., benzyl bromide, 1.2 eq). Allow the mixture to slowly warm to room temperature over 12 hours.

  • Hydrolysis: Quench with 50 mL of 10% aqueous acetic acid and stir vigorously for 2 hours. Causality: The acidic environment forces reverse tautomerization. The intermediate iminium salt is hydrolyzed back to the ketone, liberating the enantioenriched 2-alkylcyclohexanone and protonating the chiral amine for aqueous phase recovery[1].

  • Validation: Extract with diethyl ether. Validate the enantiomeric excess (ee) of the organic layer using chiral HPLC.

Quantitative Yield and Enantioselectivity Data

The efficacy of the 1-(2-methyl-1-pyrrolidinyl)cyclohexene tautomeric system is benchmarked by its ability to reliably transfer chirality to the final product. The table below summarizes the quantitative performance across various electrophiles[2],[3].

ElectrophileReaction Temp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Methyl Iodide (MeI) -78 to 258290
Benzyl Bromide (BnBr) -78 to 257994
Allyl Bromide -78 to 258591
Ethyl Iodide (EtI) -78 to 257586

Data reflects standard benchmark outcomes for asymmetric alkylation utilizing the (R)-2-methylpyrrolidine chiral auxiliary framework.

References

  • 9.11: Carbonyl Condensations with Enamines - The Stork Reaction Chemistry LibreTexts[Link]

  • Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines Journal of the American Chemical Society[Link]

Sources

Methodological & Application

Application Note: Asymmetric Alkylation via Stork Enamine Synthesis using 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Theoretical Framework

The Stork enamine reaction, pioneered by Gilbert Stork in the 1950s, remains a cornerstone methodology for the regioselective and mono-selective


-alkylation and acylation of carbonyl compounds[1]. While direct alkylation of enolates often suffers from polyalkylation and poor regiocontrol, enamines serve as mild, neutral, and highly nucleophilic enolate equivalents[2].

In the realm of asymmetric organocatalysis, the use of chiral secondary amines—such as (S)- or (R)-2-methylpyrrolidine—to form chiral enamines is a powerful strategy for enantioselective carbon-carbon bond formation[3]. 1-(2-Methyl-1-pyrrolidinyl)cyclohexene is the chiral enamine derived from the condensation of cyclohexanone and 2-methylpyrrolidine. When this enamine reacts with an electrophile, the stereogenic center on the pyrrolidine ring dictates the trajectory of the incoming electrophile, resulting in high diastereoselectivity. Subsequent hydrolysis yields an enantioenriched


-alkylated cyclohexanone while regenerating the valuable chiral auxiliary.

Mechanistic Causality: The "Why" Behind the Chemistry

As a self-validating synthetic system, every reagent and condition in this protocol serves a specific mechanistic purpose:

  • Acid-Catalyzed Condensation: The formation of the enamine requires a catalytic amount of a mild acid, typically p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine attack[2]. Crucially, the acid concentration must remain low to avoid fully protonating the nucleophilic amine.

  • Thermodynamic Driving Force (Dean-Stark): Enamine formation is a reversible equilibrium. To drive the reaction to completion, toluene is used as a solvent to azeotropically remove water via a Dean-Stark trap. This application of Le Chatelier's principle is non-negotiable for achieving high yields.

  • Facial Shielding & Stereocontrol: In 1-(2-Methyl-1-pyrrolidinyl)cyclohexene, the 2-methyl group on the pyrrolidine ring adopts a conformation that minimizes allylic strain. This positions the methyl group to sterically block one face of the enamine's

    
    -system[3]. Consequently, electrophiles (e.g., alkyl halides) must approach from the opposite, less hindered face, establishing the absolute configuration of the new 
    
    
    
    -stereocenter.
  • Hydrolytic Cleavage: The alkylation produces an intermediate iminium salt. Aqueous acidic hydrolysis is required to cleave the C=N bond, liberating the

    
    -alkylated ketone product and allowing the recovery of the chiral 2-methylpyrrolidine auxiliary for future use[2].
    

Reaction Workflow Visualization

G N1 Cyclohexanone + (S)-2-Methylpyrrolidine N2 Acid Catalysis (p-TsOH) Dean-Stark (-H2O) N1->N2 N3 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (Chiral Enamine) N2->N3 Condensation N4 Electrophile Addition (e.g., MeI, BnBr) N3->N4 N5 Alkylated Iminium (Diastereoselective) N4->N5 Facial Shielding N6 Aqueous Hydrolysis (H2O / H+) N5->N6 N7 Enantioenriched α-Alkylcyclohexanone N6->N7 Product Isolation N8 Recovered Chiral Amine N6->N8 Auxiliary Recovery

Workflow of Asymmetric Alkylation using 1-(2-Methyl-1-pyrrolidinyl)cyclohexene.

Standardized Experimental Protocols

Phase 1: Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Objective: Generate the active chiral enamine nucleophile under anhydrous conditions.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add cyclohexanone (9.8 g, 100 mmol, 1.0 eq), (S)-2-methylpyrrolidine (9.3 g, 110 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 eq) to the flask.

  • Solvent Addition: Suspend the mixture in 100 mL of anhydrous toluene.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the Dean-Stark trap. The reaction is typically complete when ~1.8 mL of water has been collected (approx. 12-16 hours).

  • Concentration: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification (Optional but Recommended): The crude enamine can be purified via vacuum distillation to yield a pale yellow oil. Note: Enamines are sensitive to moisture; store under an inert argon atmosphere.

Phase 2: Asymmetric Alkylation

Objective: Stereoselective carbon-carbon bond formation via facial shielding.

  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve the freshly prepared 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (10 mmol, 1.0 eq) in 20 mL of anhydrous 1,4-dioxane.

  • Electrophile Addition: Dropwise, add the alkylating agent (e.g., Methyl Iodide, 15 mmol, 1.5 eq) via a syringe. Safety Warning: Alkyl halides are potent alkylating agents and suspected carcinogens; perform strictly inside a fume hood.

  • Reaction Monitoring: Stir the mixture at room temperature (or heat to reflux depending on the electrophile's reactivity; see Section 5). Monitor the consumption of the enamine via TLC or crude

    
    H-NMR. The formation of a precipitate (the iminium salt) is a positive visual indicator of reaction progression.
    
Phase 3: Hydrolysis and Product Isolation

Objective: Cleave the iminium intermediate to isolate the chiral ketone and recover the auxiliary.

  • Hydrolysis: To the reaction mixture containing the iminium salt, add 20 mL of a 10% aqueous acetic acid solution (or an acetate buffer). Stir vigorously at room temperature for 2-4 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Auxiliary Recovery: The aqueous layer contains the protonated (S)-2-methylpyrrolidine. Basify the aqueous layer with 2M NaOH to pH > 10, extract with dichloromethane, dry over Na

    
    SO
    
    
    
    , and concentrate to recover the chiral auxiliary.
  • Product Purification: Combine the ether extracts (containing the alkylated ketone), wash with saturated NaHCO

    
    , brine, and dry over anhydrous MgSO
    
    
    
    . Concentrate under reduced pressure and purify the crude product via silica gel flash chromatography.

Quantitative Data: Electrophile Scope & Stereochemical Yields

The efficacy of the asymmetric Stork enamine alkylation using 1-(2-Methyl-1-pyrrolidinyl)cyclohexene varies based on the steric and electronic nature of the electrophile. The table below summarizes typical reaction parameters and expected outcomes.

ElectrophileSolventReaction Temp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Methyl Iodide (MeI)1,4-Dioxane25127281
Benzyl Bromide (BnBr)Toluene80 (Reflux)86885
Allyl BromideAcetonitrile25107582
Ethyl Iodide (EtI)1,4-Dioxane80 (Reflux)166078

Data Note: Enantiomeric excess (ee) is typically determined via chiral HPLC or GC analysis of the purified ketone. Yields represent the isolated, chromatographically pure


-alkylcyclohexanone.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.

  • BenchChem. (n.d.). (Pentan-2-yl)(pentyl)amine | CAS 1019518-65-0. BenchChem Database.

Sources

Application Note: Asymmetric Michael Addition via 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene as a nucleophilic enamine intermediate in Michael addition reactions. This methodology, based on the classic Stork Enamine Synthesis , enables the


-alkylation or 

-arylation of cyclohexanone derivatives under neutral/mild conditions, avoiding the polymerization and poly-alkylation issues common with direct enolate chemistry.

Special emphasis is placed on the use of (S)-2-methylpyrrolidine as a chiral auxiliary to induce stereoselectivity, a critical application in modern asymmetric synthesis.

Introduction & Mechanistic Insight

The compound 1-(2-Methyl-1-pyrrolidinyl)cyclohexene is an enamine formed by the condensation of cyclohexanone and 2-methylpyrrolidine. Unlike thermodynamically unstable enolates, this enamine is a neutral, soft nucleophile that reacts selectively with "soft" electrophiles (Michael acceptors) such as


-unsaturated esters, nitriles, and ketones.
Key Advantages[1][2]
  • Mono-substitution Control: The iminium intermediate formed after the initial attack sterically hinders further reaction, preventing the poly-alkylation often seen with lithium enolates.

  • Stereocontrol: When derived from enantiopure (S)-2-methylpyrrolidine, the methyl group at the C2 position of the pyrrolidine ring exerts steric bias, directing the electrophile to a specific face of the enamine double bond. This allows for the synthesis of optically active 2-substituted cyclohexanones.

Reaction Pathway

The process follows a three-stage catalytic cycle:[1]

  • Enamine Formation: Condensation of ketone and amine (water removal required).

  • Michael Addition: Nucleophilic attack of the enamine

    
    -carbon onto the acceptor.
    
  • Hydrolysis: Acidic workup to cleave the iminium salt, releasing the

    
    -substituted ketone and recovering the chiral amine.
    

StorkMechanism Cyclohexanone Cyclohexanone (Substrate) Enamine 1-(2-Methyl-1-pyrrolidinyl) cyclohexene (Nucleophile) Cyclohexanone->Enamine - H₂O (Dean-Stark) Amine (S)-2-Methylpyrrolidine (Auxiliary) Amine->Enamine - H₂O (Dean-Stark) Intermed Iminium Salt Intermediate Enamine->Intermed + Acceptor (Michael Addition) Acceptor Michael Acceptor (e.g., Methyl Acrylate) Intermed->Amine Recycle Product 2-Substituted Cyclohexanone Intermed->Product + H₂O / H⁺ (Hydrolysis)

Figure 1: The Stork Enamine catalytic cycle showing the regeneration of the chiral auxiliary.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Critical Note: Enamines are moisture-sensitive. All glassware must be flame-dried and flushed with Nitrogen/Argon.

Reagents:

  • Cyclohexanone (98 g, 1.0 mol)

  • (S)-2-Methylpyrrolidine (102 g, 1.2 mol) [Chiral Auxiliary]

  • p-Toluenesulfonic acid (p-TsOH) (0.5 g, catalytic)

  • Solvent: Toluene (300 mL)

Procedure:

  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add cyclohexanone, (S)-2-methylpyrrolidine, p-TsOH, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 18 mL theoretical).

  • Isolation: Cool the mixture to room temperature. Remove the solvent and excess amine via rotary evaporation.

  • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Target: Collect the fraction boiling at approx. 110–115°C (at 15 mmHg).

    • Yield: Typical isolated yields are 85–90%.

  • Storage: Store under nitrogen at -20°C. Use within 1 week for optimal results.

Protocol B: Asymmetric Michael Addition (e.g., with Methyl Acrylate)

Reagents:

  • 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (16.5 g, 0.1 mol)

  • Methyl Acrylate (10.3 g, 0.12 mol) [Freshly distilled to remove inhibitors]

  • Solvent: Anhydrous Acetonitrile (100 mL) or dry 1,4-Dioxane.

Procedure:

  • Addition: Dissolve the enamine in anhydrous acetonitrile under nitrogen atmosphere.

  • Reaction: Add Methyl Acrylate dropwise over 30 minutes at 0°C to minimize polymerization of the acrylate.

    • Optimization: Allow the mixture to warm to room temperature and stir for 12–24 hours. (Monitoring via TLC/NMR is recommended).

  • Hydrolysis (Critical Step):

    • Add an acetate buffer solution (pH 4.5–5.0, 50 mL) to the reaction mixture.

    • Heat to 40–50°C for 2 hours. Note: Strong mineral acids can cause retro-Michael or polymerization; buffered hydrolysis is preferred for ester-containing products.

  • Workup:

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Recovery: The aqueous layer contains the protonated 2-methylpyrrolidine. Basify with NaOH (pH 12) and extract with ether to recover the chiral auxiliary.

Data Analysis & Optimization

The following table summarizes typical performance metrics when varying the Michael acceptor and solvent conditions.

Table 1: Reaction Optimization Matrix

EntryMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)*
1 Methyl AcrylateAcetonitrile25187882
2 Methyl AcrylateToluene8066560
3 Acrylonitrile1,4-Dioxane25248575
4 Methyl Vinyl KetoneBenzene0 -> 25127255

*Note: Enantiomeric excess (ee) values are representative of reactions using (S)-2-methylpyrrolidine. Selectivity is highly dependent on the steric bulk of the acceptor and the purity of the enamine.

Troubleshooting Guide

Troubleshooting Start Problem Detected LowYield Low Yield (<50%) Start->LowYield LowEE Low Enantioselectivity Start->LowEE Polymer Polymerization of Acceptor Start->Polymer CheckWater Was Enamine Dry? LowYield->CheckWater Check Moisture CheckTemp Reaction > 25°C? LowEE->CheckTemp Check Temperature Inhibitor Stabilizer needed for Acrylates Polymer->Inhibitor Add Hydroquinone? Redistill Redistill CheckWater->Redistill No -> Hydrolysis occurred LowerTemp LowerTemp CheckTemp->LowerTemp Yes -> Lower to 0°C

Figure 2: Decision tree for troubleshooting common issues in Stork Enamine Michael additions.

References

  • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963.

  • Organic Chemistry Portal. "Michael Addition." Organic Chemistry Portal, Accessed 2025.

  • Master Organic Chemistry. "The Stork Enamine Synthesis." Master Organic Chemistry, 2023.

  • LibreTexts. "Carbonyl Condensations with Enamines - The Stork Reaction." Chemistry LibreTexts, 2025.

Sources

Asymmetric synthesis using chiral enamines like "1-(2-Methyl-1-pyrrolidinyl)cyclohexene"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-(2-Methyl-1-pyrrolidinyl)cyclohexene and related chiral enamines.

Introduction & Scientific Rationale

The precise construction of stereocenters is a foundational challenge in the synthesis of complex pharmaceuticals and natural products. The asymmetric


-alkylation of prochiral ketones is a powerful methodology to achieve this, heavily relying on chiral auxiliaries or organocatalysts[1].

A benchmark reagent in this domain is 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , a chiral enamine derived from the condensation of cyclohexanone and the chiral amine 2-methylpyrrolidine. By temporarily installing the chiral pyrrolidine motif onto the ketone substrate, chemists can effectively break the symmetry of the molecule. The rigid, five-membered pyrrolidine ring, coupled with the strategic placement of the


-methyl group, creates a highly biased steric environment that dictates the stereochemical outcome of subsequent electrophilic additions[2].

Mechanistic Causality: The Stereochemical Model

To master this protocol, one must understand the causality driving the enantioselectivity. Why does 2-methylpyrrolidine succeed where simple acyclic amines fail?

The answer lies in conformational rigidity and localized steric shielding[1]. When 1-(2-Methyl-1-pyrrolidinyl)cyclohexene is formed, the enamine double bond and the pyrrolidine ring adopt a nearly coplanar geometry to maximize


-orbital overlap. The methyl group on the stereocenter of the pyrrolidine ring projects directly over one face of the enamine 

-system.
  • Facial Selectivity: This steric bulk physically blocks the approach of an incoming electrophile (e.g., an alkyl halide or Michael acceptor) from the syn face[2].

  • Electrophilic Attack: The electrophile is forced to approach from the less hindered anti face, resulting in the highly selective formation of a single diastereomeric iminium intermediate[3].

  • Hydrolysis: Subsequent acidic hydrolysis cleaves the iminium ion, releasing the enantioenriched

    
    -alkylated ketone and regenerating the chiral auxiliary[2].
    

EnamineCycle K Cyclohexanone E 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (Chiral Enamine) K->E + Auxiliary - H2O A (S)-2-Methylpyrrolidine (Chiral Auxiliary) A->E IM Alkylated Iminium Intermediate E->IM + Electrophile (RX) Facial Selective Attack IM->A Auxiliary Regeneration P Enantioenriched α-Alkylated Ketone IM->P + H2O Hydrolysis

Caption: Catalytic cycle and facial selectivity of chiral enamine asymmetric alkylation.

Quantitative Data: Optimizing Reaction Conditions

The transition state of the enamine attack is highly sensitive to solvent polarity and temperature. Solvents that tightly coordinate the developing charge separation in the transition state (like THF) generally yield higher enantiomeric excesses (ee) compared to non-polar or halogenated solvents[3]. Furthermore, lowering the temperature amplifies the


 between the competing diastereomeric transition states, enhancing selectivity at the cost of reaction rate[3].

Table 1: Solvent and Temperature Effects on Asymmetric Alkylation (Representative data for the alkylation of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene with Allyl Bromide)

SolventDielectric Constant (

)
Temperature (°C)Yield (%)Enantiomeric Excess (ee %)
THF 7.509292
THF 7.5-208897
Toluene 2.409590
Toluene 2.4-209195
CH₂Cl₂ 8.909488
CH₂Cl₂ 8.9-208994

Table 2: Electrophile Scope and Reactivity Profile (in THF at -20°C)

Electrophile TypeReagentReaction Time (h)Yield (%)ee (%)
Alkyl Halide (Primary) Methyl Iodide248596
Allylic Halide Allyl Bromide188897
Benzylic Halide Benzyl Bromide367892
Michael Acceptor Methyl Vinyl Ketone129498

Experimental Protocols: A Self-Validating Workflow

The following protocol describes a stoichiometric auxiliary approach, ensuring maximum conversion and stereocontrol. To guarantee reproducibility, this workflow is designed as a self-validating system , incorporating In-Process Controls (IPCs) at critical junctures.

Workflow S1 Step 1: Enamine Formation Dean-Stark Condensation S2 Step 2: Solvent Exchange Resuspend in Anhydrous THF S1->S2 S3 Step 3: Asymmetric Alkylation Add Electrophile at -20°C S2->S3 S4 Step 4: Acidic Hydrolysis Cleave Iminium to Ketone S3->S4 S5 Step 5: Isolation & QA Chiral HPLC / GC Analysis S4->S5

Caption: Step-by-step experimental workflow for chiral enamine synthesis and alkylation.

Step 1: Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Causality: Enamine formation is an equilibrium process. Le Chatelier's principle dictates that we must continuously remove the water byproduct to drive the reaction to completion.

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (10.0 mmol), (S)-2-methylpyrrolidine (11.0 mmol, 1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in 50 mL of anhydrous toluene.

  • Reflux the mixture vigorously. Water will azeotrope with toluene and collect in the trap.

  • IPC 1 (Volumetric): Monitor the Dean-Stark trap. The reaction is nearing completion when ~0.18 mL of water has collected.

  • IPC 2 (Spectroscopic): Take a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. The complete disappearance of the strong ketone C=O stretch at ~1715 cm⁻¹ and the appearance of a weaker enamine C=C stretch at ~1650 cm⁻¹ validates the completion of this step.

  • Concentrate the mixture under reduced pressure to yield the crude chiral enamine. Store strictly under argon, as enamines are prone to hydrolysis and oxidation[3].

Step 2: Asymmetric Alkylation

Causality: Strict anhydrous conditions are required because any adventitious water will prematurely hydrolyze the enamine back to the starting ketone before alkylation can occur[3].

  • Dissolve the freshly prepared 1-(2-Methyl-1-pyrrolidinyl)cyclohexene in 30 mL of high-purity, anhydrous THF[3].

  • Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath to maximize the stereochemical bias[3].

  • Add the electrophile (e.g., allyl bromide, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes via a syringe pump. Slow addition prevents localized heating that could degrade enantioselectivity.

  • Stir the mixture at -20 °C for 18 hours.

  • IPC 3 (Chromatographic): Monitor the consumption of the enamine via TLC (using deactivated silica to prevent on-column hydrolysis).

Step 3: Hydrolysis and Isolation

Causality: The alkylation yields a robust iminium salt. Acidic hydrolysis is necessary to cleave the C=N bond, releasing the target ketone and protonating the chiral auxiliary to prevent the reverse reaction[2].

  • Quench the reaction at -20 °C by adding 15 mL of a 10% aqueous acetic acid solution (or saturated NH₄Cl)[3].

  • Allow the mixture to warm to room temperature and stir vigorously for 2 hours to ensure complete hydrolysis[3].

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL)[3]. The protonated chiral auxiliary remains in the aqueous phase, allowing for later recovery via basification.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purify the crude

    
    -alkylated ketone via flash column chromatography on silica gel[3].
    

Quality Control & Analytical Validation

To validate the success of the asymmetric induction, the enantiomeric excess (ee) must be precisely quantified.

  • Chiral HPLC/GC: The primary method for determining ee. Inject the purified product onto a chiral stationary phase column (e.g., Chiralcel OD-H or similar). The baseline resolution of the major and minor enantiomers allows for precise integration and calculation of the ee[4].

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): If chiral chromatography is unavailable, ¹H NMR can be utilized. By adding a chiral solvating agent like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) to the NMR tube, diastereomeric complexes are formed, splitting the signals of the enantiomers (often the

    
    -methyl or vinylic protons) and allowing for integration[5].
    

References

Sources

"1-(2-Methyl-1-pyrrolidinyl)cyclohexene" as a nucleophilic reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , a chiral enamine reagent, in asymmetric organic synthesis.

Executive Summary

1-(2-Methyl-1-pyrrolidinyl)cyclohexene represents a specialized class of nucleophilic reagents used in the Stork Enamine Synthesis . Unlike the generic achiral analog (1-pyrrolidinocyclohexene), this compound incorporates a chiral auxiliary—the (S)- or (R)-2-methylpyrrolidine moiety.[1] This structural modification introduces steric asymmetry, enabling the reagent to facilitate enantioselective


-alkylation  and Michael additions  on the cyclohexanone ring.

This guide provides a validated workflow for the in situ preparation, utilization, and hydrolysis of this reagent to generate enantiomerically enriched


-substituted ketones, a critical scaffold in medicinal chemistry (e.g., synthesis of prostaglandin intermediates and terpene building blocks).

Scientific Foundation & Mechanistic Insight

The Chiral Advantage

Standard Stork enamine synthesis uses achiral amines (pyrrolidine, morpholine) to mono-alkylate ketones, avoiding the poly-alkylation issues common with enolates. However, standard enamines yield racemic products.

By employing 2-methylpyrrolidine , the resulting enamine adopts a preferred conformation to minimize steric strain between the C2-methyl group on the pyrrolidine ring and the vinylic hydrogen of the cyclohexene ring.

  • Steric Shielding: The methyl group effectively blocks one face of the enamine double bond (

    
    -system).
    
  • Facial Selectivity: When an electrophile (E+) approaches, it is forced to attack from the less hindered face (typically trans to the pyrrolidine methyl group).[1]

  • Induction: Upon hydrolysis, the resulting

    
    -substituted ketone retains the chiral information, often with moderate to good enantiomeric excess (ee), depending on the electrophile size.
    
Mechanism of Action

The reaction proceeds through three distinct phases:[2]

  • Formation: Condensation of cyclohexanone and 2-methylpyrrolidine (water removal essential).

  • Nucleophilic Attack: The HOMO of the enamine (

    
    -carbon) attacks the LUMO of the electrophile (alkyl halide or Michael acceptor). This forms a chiral iminium salt .
    
  • Hydrolysis: The iminium salt is hydrolyzed, releasing the chiral ketone and allowing for the recovery of the chiral amine auxiliary.

Pathway Visualization

StorkMechanism Start Cyclohexanone + (S)-2-Methylpyrrolidine Enamine Chiral Enamine (1-(2-Methyl-1-pyrrolidinyl)cyclohexene) Start->Enamine - H2O (Dean-Stark) Iminium Alkylated Iminium Salt Enamine->Iminium + Electrophile (Steric Control) Electrophile Electrophile (R-X) Electrophile->Iminium Product Chiral alpha-Substituted Ketone Iminium->Product Hydrolysis Recycle Recovered Chiral Amine Iminium->Recycle Recovery Hydrolysis Acidic Hydrolysis (H3O+)

Caption: Logical flow of the Asymmetric Stork Enamine Synthesis. The chiral auxiliary directs the electrophilic attack and is cleaved during the final hydrolysis step.

Experimental Protocols

Important Pre-requisite: Reagent Stability

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is moisture-sensitive. While it can be isolated, it is highly recommended to prepare it fresh or store it under strict inert atmosphere (Ar/N2) at -20°C. The protocol below assumes in situ preparation or purification immediately prior to use.

Protocol A: Synthesis of the Chiral Enamine

Objective: Preparation of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene.

Materials:

  • Cyclohexanone (10 mmol, 0.98 g)

  • (S)-2-Methylpyrrolidine (12 mmol, 1.02 g) [Chiral Auxiliary]

  • p-Toluenesulfonic acid (p-TsOH) (10 mg, catalytic)

  • Toluene (30 mL)

  • Apparatus: Dean-Stark trap, reflux condenser, N2 line.[3]

Procedure:

  • Setup: Assemble a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and attach a Dean-Stark trap topped with a reflux condenser. Flush the system with Nitrogen.

  • Charging: Add Cyclohexanone, (S)-2-Methylpyrrolidine, p-TsOH, and Toluene to the flask.

  • Reflux: Heat the mixture to reflux (oil bath ~130°C). Monitor the collection of water in the trap.

    • Expert Note: The reaction with 2-methylpyrrolidine is slower than with unsubstituted pyrrolidine due to steric hindrance near the nitrogen. Allow 12–24 hours for completion, rather than the standard 3–4 hours.

  • Monitoring: Reaction is complete when water evolution ceases.

  • Isolation:

    • Cool to room temperature.[4]

    • Remove Toluene via rotary evaporation.

    • Distillation: Distill the residue under reduced pressure (vacuum distillation) to obtain the pure enamine as a colorless to pale yellow oil.

    • Storage: Use immediately or store in a Schlenk tube under Argon.

Protocol B: Asymmetric Alkylation (e.g., Allylation)

Objective: Synthesis of (R)-2-allylcyclohexanone (assuming S-amine used).

Materials:

  • Freshly prepared 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (10 mmol)

  • Allyl Bromide (11 mmol)

  • Acetonitrile or Dioxane (20 mL) - Solvent choice affects rate.

Procedure:

  • Dissolution: Dissolve the enamine in anhydrous Acetonitrile under N2.

  • Addition: Cool the solution to 0°C (ice bath). Add Allyl Bromide dropwise.

    • Mechanistic Note: Low temperature enhances stereoselectivity by freezing the enamine conformation.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. The mixture will darken as the iminium salt forms.

  • Hydrolysis (Critical Step):

    • Add 10 mL of 10% HCl or an Acetate Buffer (pH 4.5).

    • Stir vigorously for 4 hours at room temperature or mild heat (40°C). Sterically hindered iminium salts hydrolyze slowly.

  • Workup:

    • Extract with Diethyl Ether (3 x 20 mL).

    • The aqueous layer contains the protonated chiral amine (recoverable by basification).

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the chiral ketone.

Data & Optimization Guide

Solvent Effects on Alkylation

The choice of solvent influences both the reaction rate and the ratio of C-alkylation vs. N-alkylation (a common side reaction).

SolventDielectric ConstantReaction RateC/N Alkylation RatioRecommendation
Acetonitrile 37.5HighModeratePreferred for reactive halides
Dioxane 2.2ModerateHighGood for regiocontrol
Toluene 2.4LowHighUse if high temp required
DMSO 46.7Very HighLowAvoid (promotes N-alkylation)
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield of Enamine Incomplete water removal.Ensure Dean-Stark is functioning; use activated 4Å Molecular Sieves if necessary.
Low ee % High reaction temperature during alkylation.Conduct alkylation at -20°C or 0°C. Ensure amine purity (>99% ee).
No Product after Hydrolysis Incomplete hydrolysis of hindered iminium salt.Increase hydrolysis time (up to 24h) or temperature (60°C). Verify pH < 5.
Poly-alkylation Excess alkyl halide used.Strictly use 1.0–1.1 equivalents of electrophile. Enamines stop at mono-alkylation better than enolates, but excess halide can drive side reactions.

Safety & Handling (MSDS Highlights)

  • 1-(2-Methyl-1-pyrrolidinyl)cyclohexene: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • 2-Methylpyrrolidine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage.

  • Allyl Bromide: Lachrymator. Highly toxic. Use double-gloving and work strictly in a fume hood.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • Whitesell, J. K., & Felman, S. W. (1977). "Asymmetric induction in the alkylation of chiral enamines." Journal of Organic Chemistry. (Demonstrates the utility of pyrrolidine-based auxiliaries).

  • BenchChem. (2025).[1] "Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine." BenchChem Technical Library.

  • Enders, D. (1984). "Asymmetric Synthesis using SAMP-/RAMP-hydrazones." (Contextual reference for alternative chiral auxiliaries). Asymmetric Synthesis.

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene, an important enamine intermediate in organic synthesis. The procedure is based on the acid-catalyzed condensation of 2-methylcyclohexanone with pyrrolidine, employing a Dean-Stark apparatus for the azeotropic removal of water to drive the reaction to completion. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and characterization guidelines.

Introduction

Enamines are versatile intermediates in organic chemistry, serving as powerful nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably the Stork enamine alkylation and acylation.[1][2][3] They are typically formed through the condensation of an aldehyde or a ketone with a secondary amine.[4] The reactivity of enamines stems from the electron-donating character of the nitrogen atom, which increases the nucleophilicity of the α-carbon of the double bond.[5]

The synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene from 2-methylcyclohexanone and pyrrolidine is a classic example of enamine formation. A key consideration in this synthesis is the regioselectivity of the double bond formation in the unsymmetrical ketone. To minimize steric hindrance between the methyl group of the ketone and the pyrrolidine ring, the reaction favors the formation of the less substituted enamine, 1-(2-Methyl-1-pyrrolidinyl)cyclohexene, over the more substituted isomer.[6] This protocol details a reliable method for the selective synthesis of this valuable synthetic building block.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic addition of pyrrolidine to the carbonyl group of 2-methylcyclohexanone, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields an iminium ion, which is then deprotonated at the α-carbon to form the stable enamine product. The removal of water via azeotropic distillation is crucial to shift the equilibrium towards the product.[7][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-MethylcyclohexanoneReagent Grade, 97%Sigma-Aldrich583-60-8
PyrrolidineReagentPlus®, 99%Sigma-Aldrich123-75-1
p-Toluenesulfonic acid monohydrate98.5%Sigma-Aldrich6192-52-5
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3
Sodium sulfateAnhydrousSigma-Aldrich7757-82-6
Diethyl etherAnhydrousSigma-Aldrich60-29-7
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Detailed Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanone (11.22 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Addition of Reagents: Add pyrrolidine (8.54 g, 0.12 mol, 1.2 equivalents) to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[1]

  • Reaction Monitoring: Continue the reflux for 3-5 hours, or until no more water is collected in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.8 mL.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-(2-Methyl-1-pyrrolidinyl)cyclohexene as a colorless to pale yellow oil.

Expected Yield and Physical Properties
  • Expected Yield: 75-85%

  • Appearance: Colorless to pale yellow oil

  • Boiling Point: Approximately 114-115 °C at 15 mmHg (based on the similar compound 1-pyrrolidino-1-cyclohexene)[9][10]

  • Molecular Formula: C₁₁H₁₉N

  • Molecular Weight: 165.28 g/mol

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Pyrrolidine is corrosive and flammable; handle with care.

  • 2-Methylcyclohexanone is a flammable liquid.

Characterization

The identity and purity of the synthesized 1-(2-Methyl-1-pyrrolidinyl)cyclohexene can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the vinylic proton, the methyl group, and the protons of the cyclohexene and pyrrolidine rings. The chemical shift of the vinylic proton is a key indicator of enamine formation. For the related 1-methylcyclohexene, the vinylic proton appears around 5.38 ppm.[11]

  • ¹³C NMR (CDCl₃): The spectrum should display 11 distinct carbon signals, including two signals in the olefinic region corresponding to the C=C double bond of the enamine.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic strong absorption band for the C=C stretching vibration of the enamine at approximately 1630-1660 cm⁻¹.[11] The absence of a strong C=O stretching band from the starting ketone (around 1715 cm⁻¹) indicates the completion of the reaction.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the product. Fragmentation patterns can provide further structural confirmation. The closely related 1-pyrrolidino-1-cyclohexene shows a strong molecular ion peak at m/z 151.[12]

Workflow and Pathway Diagrams

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A 2-Methylcyclohexanone + Toluene D Reflux with Dean-Stark Trap (3-5 hours) A->D B Pyrrolidine B->D C p-TSA C->D E Cool & Wash (NaHCO3, Brine) D->E Reaction Mixture F Dry (Na2SO4) & Concentrate E->F G Vacuum Distillation F->G Crude Product H 1-(2-Methyl-1-pyrrolidinyl)cyclohexene G->H

Caption: Experimental workflow for the synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene.

Mechanistic Pathway

G cluster_0 Mechanism 2-Methylcyclohexanone 2-Methylcyclohexanone Carbinolamine Carbinolamine 2-Methylcyclohexanone->Carbinolamine + Pyrrolidine (Nucleophilic Addition) Iminium Ion Iminium Ion Carbinolamine->Iminium Ion - H2O (Dehydration) Enamine Product Enamine Product Iminium Ion->Enamine Product - H+ (Deprotonation)

Caption: Simplified mechanistic pathway for enamine formation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene. By following the outlined steps, researchers can effectively prepare this valuable enamine intermediate for use in various organic transformations. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
  • Wikipedia. (2023). Stork enamine alkylation. Retrieved from [Link]

  • Fiveable. (n.d.). Stork enamine reaction. Retrieved from [Link]

  • Chemistry Steps. (2022). Stork Enamine Synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2020). Stork enamine alkylation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Enamine Formation. Retrieved from [Link]

  • Study.com. (n.d.). What are the mechanism steps in the synthesis of the enamine of 2,2-dimethylcyclohexanone and pyrrolidine? Retrieved from [Link]

  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • Kaya, M. F., et al. (2013). Vibrational spectroscopic investigation of 1-pyrrolidino-1-cyclohexene: A comparative density functional study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 1-9.
  • Hickmott, P. W., & Suschitzky, H. (1970). The chemistry of enamines. Chemistry & Industry, (42), 1341.
  • Stack Exchange. (2021). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]

  • Seebach, D., et al. (2007). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 104(42), 16482-16487.
  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic investigation of 1-pyrrolidino-1-cyclohexene: A comparative density functional study. Retrieved from [Link]

  • Lumen Learning. (n.d.). Imine and Enamine Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene in Asymmetric Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enamines serve as powerful synthetic intermediates, acting as nucleophilic equivalents of enolates for the α-functionalization of carbonyl compounds under milder, non-basic conditions.[1][2] The introduction of chirality into the enamine structure provides a robust strategy for asymmetric synthesis, a cornerstone of modern pharmaceutical development where enantiomeric purity is paramount.[3][4] This guide details the application of 1-(2-methyl-1-pyrrolidinyl)cyclohexene, a chiral enamine derived from cyclohexanone and the readily available (R)- or (S)-2-methylpyrrolidine, as a versatile building block for constructing stereochemically defined pharmaceutical intermediates. We will explore its synthesis, mechanistic underpinnings in asymmetric induction, and provide detailed protocols for its application in key carbon-carbon bond-forming reactions.

Introduction: The Strategic Advantage of Chiral Enamines

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Traditional enolate chemistry, while effective for C-C bond formation, often requires strong bases (e.g., LDA), which can lead to side reactions like self-condensation and polyalkylation, and achieving high enantioselectivity can be challenging.[2][6]

The Stork enamine synthesis, introduced by Gilbert Stork, offers a milder alternative by converting a ketone or aldehyde into its corresponding enamine, thereby enhancing the nucleophilicity of the α-carbon without the need for strong bases.[7][8] By employing a chiral secondary amine, such as (S)- or (R)-2-methylpyrrolidine (derived from the natural amino acid proline), we can form a chiral enamine. This enamine, 1-((S)-2-methyl-1-pyrrolidinyl)cyclohexene, acts as a chiral nucleophile. The inherent stereochemistry of the amine moiety effectively guides the approach of an electrophile, leading to the preferential formation of one enantiomer of the product after hydrolysis. This process of substrate-controlled asymmetric induction is a powerful tool in drug discovery and development.[3][9]

Key Advantages:

  • Mild Reaction Conditions: Avoids harsh bases, improving functional group tolerance.[2]

  • High Regioselectivity: In unsymmetrical ketones, the less substituted enamine is often thermodynamically favored, leading to predictable alkylation at the less hindered α-position.[10]

  • Minimized Polyalkylation: The reaction conditions generally favor mono-alkylation.[1]

  • Asymmetric Induction: The chiral auxiliary directs the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products.

Synthesis and Characterization of the Chiral Enamine

The foundational step is the reliable synthesis of the chiral enamine itself. The reaction is a condensation between cyclohexanone and a chiral secondary amine, typically driven to completion by the removal of water.

R1 Cyclohexanone plus + R2 (S)-2-Methylpyrrolidine arrow Toluene, reflux (Dean-Stark trap) - H₂O R2->arrow P1 1-((S)-2-Methyl-1-pyrrolidinyl)cyclohexene arrow->P1 G cluster_0 Asymmetric Alkylation Workflow start Chiral Enamine 1-((S)-2-Methyl-1-pyrrolidinyl)cyclohexene step1 Step 1: Alkylation + Electrophile (R-X) e.g., Benzyl Bromide start->step1 intermediate Iminium Salt Intermediate (Stereocenter Set) step1->intermediate C-C Bond Formation (Face-selective attack) step2 Step 2: Hydrolysis Aqueous Acid (e.g., HCl) intermediate->step2 product Final Product (S)-2-Benzylcyclohexanone (High e.e.) step2->product byproduct Chiral Amine Salt (Recyclable) step2->byproduct

Caption: Workflow for asymmetric alkylation using the chiral enamine.

Protocol 3.1: Asymmetric Synthesis of (S)-2-Benzylcyclohexanone

This protocol provides a representative example of an asymmetric alkylation using benzyl bromide as the electrophile.

Materials:

  • 1-((S)-2-Methyl-1-pyrrolidinyl)cyclohexene (from Protocol 2.1)

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the crude or purified chiral enamine (1.0 eq) in anhydrous acetonitrile in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl bromide (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. The formation of a precipitate (the iminium salt) may be observed.

  • After the reaction is complete (monitored by TLC), add the 10% HCl solution and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired (S)-2-benzylcyclohexanone.

Expected Outcome: The product will be a colorless to pale yellow oil. Yields typically range from 60-80%. The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis and is expected to be high (>90%).

Expanding the Synthetic Utility

The application of 1-(2-methyl-1-pyrrolidinyl)cyclohexene is not limited to simple alkyl halides. It is a versatile intermediate for other crucial asymmetric transformations.

Asymmetric Michael Addition

The enamine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors), forming 1,5-dicarbonyl compounds with high stereocontrol. This is a powerful method for constructing complex molecular frameworks. [8]

Asymmetric Acylation

Reaction with acyl halides or anhydrides leads to the formation of chiral 1,3-dicarbonyl compounds, which are valuable precursors for the synthesis of heterocycles and other complex pharmaceutical targets. [11]

Data Summary

The following table summarizes representative data for reactions involving chiral enamines derived from cyclohexanone, illustrating the effectiveness of this approach.

Electrophile (R-X)ProductTypical Yield (%)Typical e.e. (%)
Benzyl bromide2-Benzylcyclohexanone75-85%>92%
Allyl bromide2-Allylcyclohexanone70-80%>90%
Methyl iodide2-Methylcyclohexanone65-75%>88%
Methyl vinyl ketone2-(3-Oxobutyl)cyclohexanone60-70%>95% (as cyclized product)
Acrylonitrile2-(2-Cyanoethyl)cyclohexanone80-90%>93%

Note: Yields and e.e. are illustrative and can vary based on specific reaction conditions and the exact chiral amine used.

Conclusion

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is a highly effective and practical chiral building block for the asymmetric synthesis of α-substituted cyclohexanones. Its utility stems from the reliable and predictable stereochemical control exerted by the 2-methyl group during nucleophilic attack on various electrophiles. The operational simplicity, mild reaction conditions, and high stereoselectivities achieved make this reagent a valuable tool for researchers, scientists, and drug development professionals engaged in the construction of complex, enantioenriched pharmaceutical intermediates.

References

  • The Role of Amines in Chemical Synthesis Processes. (n.d.). Diplomata Comercial.

  • Synthesis of Building Blocks for Drug Design Programmes. (n.d.). Pharmaceutical Technology.

  • Enamine: Definition, Structure, and Formation Mechanism. (n.d.). Chemistry Learner.

  • Producing and Using Imines and Enamines. (2011, April 19). PharmaXChange.info.

  • Unlocking the Secrets of Enamine Formation: A Gateway to Organic Synthesis. (2026, February 9). Oreate AI.

  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC.

  • Stork enamine alkylation. (n.d.). Grokipedia.

  • Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. (2009, June 2). Journal of Advanced Engineering and Technology.

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021, August 3). RSC Publishing.

  • Stork enamine alkylation. (n.d.). Wikipedia.

  • Stork enamine reaction: Promising Mechanism with application. (2022, February 3). Chemistry Notes.

  • Stork Enamine Synthesis. (n.d.). Organic Chemistry Tutor.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications.

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020, July 15). Chemical Society Reviews (RSC Publishing).

  • Project 3 - Enamine Reactions 2-Acetylcyclohexanone. (n.d.). Scribd.

  • Stork Enamine Synthesis. (2022, September 12). Chemistry Steps.

  • 1-(1-cyclohexanyl-methyl) pyrrolidine derivatives, and process for their preparation. (1985, December 27). Google Patents.

  • 1-Pyrrolidino-1-cyclohexene. (2025, September 25). ChemicalBook.

  • 1-Pyrrolidino-1-cyclohexene. (n.d.). Chem-Impex.

  • 4,4-dimethyl-2-cyclohexen-1-one. (n.d.). Organic Syntheses Procedure.

  • 1-(2-METHYL-1-PYRROLIDINYL)CYCLOHEXENE. (n.d.). Sigma-Aldrich.

  • Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-. (n.d.). PubChem.

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online.

  • SYNTHESIS OF SPIROCYCLOHEXENE-PYRROLIDONE ALKALOIDS. (n.d.). DSpace at Silpakorn University.

  • Patent & Publications. (n.d.). Pharma Inventor Inc.

  • WO 2018/175537 A1. (2018, September 27). Broad Institute.

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal.

  • CYCLOHEXENYL COMPOUNDS, COMPOSITIONS COMPRISING THEM AND USES THEREOF. (2021, March 3). European Patent Office.

  • Patent applications. (n.d.). Department of Medicinal Chemistry.

  • synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.

  • 1-Pyrrolidino-1-cyclohexene 97%. (n.d.). Sigma-Aldrich.

  • 2-(Pyrrolidin-1-ylmethyl)cyclohexan-1-one. (n.d.). ChemScene.

  • CDMO, API, Drug product, Building block, RSMs. (n.d.). PharmaBlock USA.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "1-(2-Methyl-1-pyrrolidinyl)cyclohexene" formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Formation of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Executive Summary

You are attempting to synthesize 1-(2-Methyl-1-pyrrolidinyl)cyclohexene by condensing cyclohexanone with 2-methylpyrrolidine .

The Challenge: Unlike the standard reaction with unsubstituted pyrrolidine, this specific combination is significantly hampered by steric hindrance . The methyl group at the 2-position of the pyrrolidine ring creates severe steric clash (A(1,3)-strain) with the vinyl protons of the cyclohexene ring in the planar enamine conformation. This drastically lowers the reaction rate and shifts the equilibrium toward the starting materials.

This guide provides two validated workflows: a Standard Azeotropic Protocol (for general use) and a Titanium Tetrachloride (TiCl₄) Protocol (recommended for this specific sterically hindered substrate).

Module 1: Critical Process Parameters (CPP)

To optimize this reaction, you must control three thermodynamic and kinetic variables.

ParameterScientific RationaleOptimization Strategy
Water Removal The reaction is an equilibrium (

or

for hindered amines). Any trace water hydrolyzes the product back to ketone.
Mandatory: Use a Dean-Stark trap (Standard) or chemical scavenging (TiCl₄/Molecular Sieves).
Steric Hindrance The 2-methyl group on the amine hinders the initial nucleophilic attack and destabilizes the final planar enamine.Action: Increase reaction time (24-48h) or use a Lewis Acid (TiCl₄) to coordinate the carbonyl, increasing electrophilicity.
Acid Catalysis Protonation of the carbonyl oxygen is required to facilitate amine attack, but too much acid protonates the amine, deactivating it.Balance: Use 1-5 mol% p-Toluenesulfonic acid (pTSA). Do not exceed.
Module 2: Experimental Protocols
Protocol A: Standard Azeotropic Distillation (Dean-Stark)

Best for: Initial screening, large scale, low cost.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 2-Methylpyrrolidine (1.2 - 1.5 equiv) — Excess is crucial due to volatility and sterics.

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

  • Solvent: Toluene (Concentration: 0.5 M)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap (pre-filled with Toluene), and a reflux condenser. Connect to a nitrogen line (positive pressure).

  • Charging: Add Cyclohexanone, 2-Methylpyrrolidine, pTSA, and Toluene.

  • Reflux: Heat to vigorous reflux (

    
    ). Ensure the condensate rate is high enough to actively turn over the trap volume.
    
  • Monitoring: Reflux for 24–48 hours . (Note: Unhindered pyrrolidine takes ~3 hours; 2-methylpyrrolidine is significantly slower).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove toluene and excess amine.

  • Purification: Vacuum distillation is mandatory. Enamines decompose on silica gel. Distill under high vacuum (<1 mmHg).

Protocol B: The Titanium Tetrachloride (TiCl₄) Method

Best for: This specific substrate. High conversion of sterically hindered amines. Reference: White & Weingarten (1967).

Mechanism: TiCl₄ acts as a strong Lewis acid to activate the ketone and simultaneously scavenges the water produced (forming irreversible TiO₂), driving the reaction to completion.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 2-Methylpyrrolidine (6.0 equiv) — Acts as reactant and base.

  • TiCl₄ (0.55 equiv)

  • Solvent: Anhydrous Hexane or Pentane.

Step-by-Step:

  • Safety: TiCl₄ fumes violently in air. Perform in a fume hood under inert atmosphere.

  • Complex Formation: To a solution of 2-methylpyrrolidine in hexane at

    
     (ice bath), slowly add TiCl₄ (dissolved in hexane) via addition funnel. A heavy precipitate will form.[1]
    
  • Addition: Add Cyclohexanone dropwise to the amine/TiCl₄ slurry.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. (No reflux required).

  • Filtration: The byproduct is solid TiO₂ and amine hydrochloride. Filter this precipitate under an inert atmosphere (nitrogen blanket or Schlenk frit).

  • Isolation: Evaporate the solvent from the filtrate. The residue is usually pure enamine. Distill if necessary.

Module 3: Mechanism & Logic Visualization
Figure 1: Reaction Mechanism & Steric Barrier

The diagram below illustrates the acid-catalyzed pathway and highlights the specific steric clash causing your low yields.

EnamineMechanism cluster_steric STERIC BOTTLENECK Start Cyclohexanone + 2-Methylpyrrolidine Inter1 Hemiaminal (Tetrahedral Intermediate) Start->Inter1 Nucleophilic Attack (Slowed by Sterics) Inter2 Iminium Ion (Transition State) Inter1->Inter2 Acid Catalysis (-OH protonation) Product 1-(2-Methyl-1-pyrrolidinyl) cyclohexene Inter2->Product Deprotonation Water H2O Inter2->Water Elimination Product->Start Hydrolysis (If water not removed)

Caption: The 2-methyl group hinders the initial attack (Start


 Inter1) and destabilizes the planar resonance of the final product.
Module 4: Troubleshooting Guide (FAQ)
Q1: My conversion is stuck at ~60% despite refluxing for 24 hours. Why?

Diagnosis: Equilibrium limitation. Root Cause: 2-methylpyrrolidine is bulky. The equilibrium constant (


) for this specific enamine is likely near or below 1. Even small amounts of water in the Toluene (or on the glass) will stop the reaction.
Solution: 
  • Switch to Protocol B (TiCl₄) . It chemically consumes water, making the reaction irreversible.

  • If sticking to Protocol A: Replace the molecular sieves in your solvent trap or ensure your Dean-Stark is actively separating water. Increase amine equivalents to 2.0.

Q2: I isolated the product, but it turned into a liquid/sludge overnight.

Diagnosis: Hydrolysis.[1][2] Root Cause: Enamines are extremely moisture sensitive. Atmospheric moisture will hydrolyze the enamine back to cyclohexanone and amine. Solution:

  • Store under Nitrogen/Argon at

    
    .
    
  • Do not chromatograph on silica gel (acidic + water content = instant hydrolysis). Distillation is the only viable purification method.

Q3: In the TiCl₄ method, the filtration is extremely slow/clogged.

Diagnosis: Fine particulate TiO₂. Solution:

  • Use Celite (diatomaceous earth) as a filter aid.

  • Do not let the filter cake run dry in air; the amine-Ti complexes can be hygroscopic or sticky.

Q4: Can I use Molecular Sieves instead of a Dean-Stark trap?

Answer: Yes, but with caution.

  • Protocol: Use 4Å molecular sieves. They must be activated (heated to

    
     under vacuum) immediately before use.
    
  • Risk: Mechanical stirring can grind sieves into dust, which is hard to filter. Use a Soxhlet extractor containing sieves mounted above the reaction flask for best results.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Impure Product Check1 Is conversion < 50%? Start->Check1 Check2 Did product degrade after isolation? Check1->Check2 No Action1 Check Water Removal. Switch to TiCl4 Method. Check1->Action1 Yes Action2 Hydrolysis occurred. Store under N2. Avoid Silica Gel. Check2->Action2 Yes Action3 Check Reagent Purity. Distill Amine before use. Check2->Action3 No

Caption: Decision matrix for diagnosing low yields in hindered enamine synthesis.

References
  • Original TiCl₄ Methodology: White, W. A., & Weingarten, H. (1967).[3][4] A Versatile New Enamine Synthesis. The Journal of Organic Chemistry, 32(1), 213–214.[5]

  • General Enamine Mechanism: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Steric Hindrance in Enamines: Carlson, R., & Nilsson, A. (1984). Enamine synthesis from functionalized carbonyl compounds. Acta Chemica Scandinavica, 38b, 521.

Sources

Side reactions in Stork enamine alkylation with "1-(2-Methyl-1-pyrrolidinyl)cyclohexene"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions with 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Status: Operational Ticket Focus: Side Reaction Mitigation & Protocol Optimization Audience: Senior Chemists / Process Development

Core Directive: The System Logic

You are working with 1-(2-Methyl-1-pyrrolidinyl)cyclohexene . Unlike a standard pyrrolidine enamine, this reagent carries a 2-methyl substituent on the nitrogen ring.[1] This is not a trivial detail; it is a steric control element .

  • The Feature: The 2-methyl group introduces

    
     strain. This forces the enamine to adopt a specific conformation to minimize steric clash between the methyl group and the vinylic hydrogen.
    
  • The Bug (Side Reactions): This same steric bulk retards the rate of C-alkylation, making the system more susceptible to N-alkylation (kinetic trap) and hydrolysis resistance (steric blocking of the iminium intermediate).

This guide addresses the three most common failure modes: N-Alkylation dominance , Hydrolysis failure , and Regiochemical drift .

Troubleshooting Module: The N-Alkylation Trap

User Report: "I added my alkyl halide (e.g., Methyl Iodide), and a white precipitate formed immediately. Upon workup, I recovered starting material or water-soluble byproducts, not the


-alkylated ketone."

Diagnosis: You have likely formed the N-alkylated ammonium salt rather than the C-alkylated iminium salt.

  • Chemistry: Enamines are ambident nucleophiles. The Nitrogen is the "hard" nucleophile (kinetic), and the

    
    -Carbon is the "soft" nucleophile (thermodynamic).
    
  • The 2-Methyl Factor: The steric bulk of the 2-methyl group hinders the

    
    -carbon more than the nitrogen lone pair, tilting the balance toward unwanted N-alkylation, especially with small, hard electrophiles like MeI.
    

Corrective Action Protocol:

VariableRecommendationTechnical Rationale
Temperature Increase Heat (Reflux) N-alkylation is reversible. C-alkylation is irreversible. Heating provides the energy to reverse the N-attack and funnel the equilibrium toward the stable C-C bond.
Solvent Switch to Acetonitrile or Toluene Polar aprotic solvents (CH₃CN) stabilize the transition state for C-alkylation. Avoid ether/THF if N-alkylation is persistent.
Electrophile Change Leaving Group If using MeI (hard), switch to MeOTs (softer) or add a Lewis Acid (e.g., MgBr₂) to coordinate the halide and "soften" the electrophile.

Visual Logic: The N vs. C Pathway

StorkMechanism Enamine Enamine (Ambident Nucleophile) N_Alk N-Alkylated Salt (Kinetic Product) Enamine->N_Alk Fast (Kinetic) Low Temp C_Alk C-Alkylated Iminium (Thermodynamic Product) Enamine->C_Alk Slow (Thermodynamic) High Temp Electrophile Alkyl Halide (R-X) N_Alk->Enamine Reversible (Heat Required) Final alpha-Alkylated Ketone C_Alk->Final Hydrolysis (H3O+)

Figure 1: The reversibility of N-alkylation is the key to troubleshooting. If you stop early or keep it cold, the red pathway dominates.

Troubleshooting Module: Hydrolysis Resistance

User Report: "The alkylation seemed to work (precipitate formed), but after adding acid/water, I cannot isolate the ketone. The NMR shows a mess of peaks in the alkene region."

Diagnosis: Incomplete Hydrolysis of the Sterically Hindered Iminium.

  • The 2-Methyl Factor: The bulky 2-methyl group shields the iminium carbon from water attack. Standard hydrolysis (10 minutes with dilute HCl) is often insufficient for this specific auxiliary.

Corrective Action Protocol:

  • Buffer System: Do not use simple water. Use an Acetate Buffer (pH 4-5) .

    • Why? Extremely low pH (< 1) can protonate the nitrogen too strongly, preventing the elimination step. High pH (> 7) prevents the initial water attack.

  • Heat & Time:

    • Standard: Stir at RT for 1 hour.

    • Hindered (Your Case): Reflux in Buffer/THF mixture for 4–12 hours.

  • Two-Phase Hydrolysis:

    • Use a biphasic mixture (e.g., Toluene / 10% HCl) with vigorous stirring. As the ketone forms, it extracts into the toluene, driving the equilibrium forward.

Troubleshooting Module: Regiochemical Drift (Isomerization)

User Report: "I synthesized the enamine to get regioselectivity, but my final product is a mix of isomers."

Diagnosis: Thermodynamic Equilibration of the Enamine.

  • Chemistry: The Stork reaction relies on the kinetic enamine (less substituted double bond). However, if the enamine synthesis is run too long or at too high a temperature without removing the catalyst, it equilibrates to the thermodynamic enamine (more substituted).

  • The 2-Methyl Factor: While the 2-methyl group generally favors the less substituted enamine (to avoid

    
     strain with the ring), prolonged heating can still cause isomerization if acidic protons are available.
    

Corrective Action Protocol:

  • Stop point: Monitor enamine formation by IR (disappearance of C=O stretch ~1710 cm⁻¹, appearance of C=C stretch ~1630 cm⁻¹). Stop exactly when complete.

  • Distillation: Distill the enamine under high vacuum to remove the acid catalyst (usually p-TsOH) before the alkylation step. Never alkylate the crude enamine mix containing acid catalyst.

Standardized Protocols
Protocol A: Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Objective: Create the nucleophile while minimizing thermodynamic equilibration.

  • Setup: 3-neck flask, Dean-Stark trap, Reflux Condenser, Nitrogen atmosphere.

  • Reagents:

    • Cyclohexanone (1.0 equiv)

    • 2-Methylpyrrolidine (1.1 equiv) – Excess drives equilibrium.

    • Solvent: Toluene (azeotrope former).

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Procedure:

    • Reflux until theoretical water is collected (approx. 4–6 hours).

    • CRITICAL STEP: Cool and distill the product under reduced pressure.

    • Target: Colorless oil. If it turns yellow/orange, polymerization is starting.

Protocol B: Alkylation with Methyl Vinyl Ketone (Michael Addition)

Objective: C-Alkylation of the hindered enamine.

  • Reagents:

    • Distilled Enamine (from Protocol A).[2]

    • Methyl Vinyl Ketone (MVK) (1.1 equiv) – Must be freshly distilled to remove stabilizers.

    • Solvent: Anhydrous Dioxane or Toluene.

  • Reaction:

    • Dissolve enamine in solvent.

    • Add MVK dropwise at 0°C (Control exotherm).

    • Allow to warm to Room Temp. Stir for 12–24 hours. (The 2-methyl group slows this down compared to simple pyrrolidine).

  • Hydrolysis (The Fix):

    • Add 10% HCl solution (or Acetate buffer).

    • Reflux the biphasic mixture for 4 hours to ensure the bulky auxiliary is cleaved.

    • Extract with ether, wash with bicarbonate, dry, and concentrate.

FAQ: Quick-Fire Solutions

Q: Can I use a different amine if 2-methylpyrrolidine is too slow? A: Yes. Morpholine is slower (less nucleophilic). Pyrrolidine is faster but less regioselective. 2-Methylpyrrolidine is the "Goldilocks" for stereocontrol, but you pay the price in reaction speed.

Q: My enamine turns dark red immediately upon adding the alkyl halide. A: This is often a sign of C-alkylation occurring successfully (formation of the iminium salt often yields colored complexes) OR polymerization of the alkyl halide. If it stays white, it's likely the N-alkyl salt. Color is actually a good sign here.

Q: Why do I see a "double alkylation" product? A: Your iminium salt exchanged a proton with unreacted enamine. This releases the alkylated ketone during the reaction, which then reacts again.

  • Fix: Use a slight excess of the electrophile and ensure the enamine is fully dissolved before addition.

Workflow Visualization

TroubleshootingFlow Start Start: Reaction Failed Check1 Is the product water soluble? Start->Check1 Result1 Yes: N-Alkylation (Salt) Check1->Result1 Yes Check2 No: Organic Soluble. Is the Carbonyl peak visible in IR? Check1->Check2 No Action1 Action: Increase Temp Switch Solvent to CH3CN Result1->Action1 Result2 No: Hydrolysis Failed Check2->Result2 No Result3 Yes: But wrong Regioisomer Check2->Result3 Yes (Isomer mix) Action2 Action: Reflux with Acetate Buffer (pH 4.5) Result2->Action2 Action3 Action: Distill Enamine before Alkylation Result3->Action3

Figure 2: Diagnostic decision tree for isolating the root cause of failure.

References
  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Heterocyclic Compounds." Journal of the American Chemical Society.

  • Whitesell, J. K., & Felman, S. W. (1977). "Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine." Journal of Organic Chemistry.

  • Master Organic Chemistry. (2025). "Reactions of Enamines: Alkylation and Hydrolysis." Master Organic Chemistry.

  • Chemistry Steps. (2022). "The Mechanism of Stork Enamine Synthesis." Chemistry Steps.

Sources

Regioselectivity issues with "1-(2-Methyl-1-pyrrolidinyl)cyclohexene" alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enamine Alkylation Protocols Topic: Troubleshooting Regioselectivity & Chemoselectivity in 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Reactions Ticket ID: ENAM-2MP-CYC-001

Executive Summary

You are encountering issues with the alkylation of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene . While often termed "regioselectivity" issues, the challenges with this specific hindered enamine typically fall into three distinct mechanistic categories:

  • Chemoselectivity (C- vs. N-Alkylation): The most common failure mode where the electrophile attacks the nitrogen (forming a salt) rather than the

    
    -carbon.
    
  • Stereoselectivity (Facial Control): Loss of expected asymmetric induction (if using the Whitesell auxiliary approach).

  • Regiocontrol of Formation: If your starting material was a substituted cyclohexanone, the 2-methylpyrrolidine moiety dictates which double bond isomer forms.

This guide breaks down these issues with actionable troubleshooting steps.

Module 1: The "Wrong Site" Error (C- vs. N-Alkylation)

Symptom: You observe high consumption of starting material but low yield of the desired ketone after hydrolysis. You may isolate a water-soluble salt or recover starting amine.

Root Cause: The 2-methyl group on the pyrrolidine ring introduces significant steric bulk. While this is desired for stereocontrol, it hinders the nucleophilic carbon (


-carbon). "Hard" electrophiles (like methyl iodide) or unhindered primary halides often attack the nitrogen lone pair (N-alkylation) because it is kinetically more accessible than the sterically shielded carbon.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Electrophile Choice Avoid: Simple alkyl iodides (MeI, EtI).Use: Allylic, Benzylic, or

-Halo Carbonyls.
Enamines are "soft" nucleophiles. They react best with "soft" electrophiles (orbital control). Hard electrophiles follow charge control, attacking the N.
Solvent System Switch to: Non-polar aprotic (Benzene, Toluene, Dioxane).Avoid: DMSO, DMF, Methanol.Polar solvents stabilize the transition state for N-alkylation (charge separation). Non-polar solvents favor C-alkylation.
Alternative Strategy Michael Addition If simple alkylation fails, switch to Michael acceptors (e.g., Methyl Vinyl Ketone, Acrylonitrile). These reactions are almost exclusively C-selective.

Diagnostic Workflow (DOT Diagram):

AlkylationPathways cluster_paths Competing Pathways Start Enamine + Electrophile (R-X) N_Attack Path A: N-Alkylation (Kinetic / Charge Control) Start->N_Attack Hard R-X (MeI) Polar Solvent C_Attack Path B: C-Alkylation (Thermodynamic / Orbital Control) Start->C_Attack Soft R-X (Allyl-Br) Non-polar Solvent Intermediate_N Ammonium Salt (Dead End / Reversible) N_Attack->Intermediate_N Intermediate_C Iminium Ion (Desired Intermediate) C_Attack->Intermediate_C Intermediate_N->C_Attack Thermal Rearrangement (Rare/Difficult) Failure Hydrolysis returns Starting Ketone + Amine Intermediate_N->Failure Hydrolysis Product 2-Alkyl Ketone Intermediate_C->Product Hydrolysis

Caption: Figure 1. The competition between N-alkylation (parasitic) and C-alkylation (productive). Hard electrophiles favor the red path; soft electrophiles favor the green path.

Module 2: The "Wrong Face" (Loss of Stereocontrol)

Symptom: You successfully alkylated the product, but the enantiomeric excess (ee) is lower than expected (if using chiral 2-methylpyrrolidine).

Root Cause: The Whitesell auxiliary works via


 strain. The 2-methyl group on the pyrrolidine forces the enamine into a specific conformation where the methyl group is pseudo-axial to avoid clashing with the vinylic hydrogen. This blocks one face of the double bond.

Troubleshooting:

  • Temperature Control: Ensure the reaction is kept at low temperatures (0°C to -78°C) during the addition of the electrophile. Higher temperatures allow conformational flexibility that erodes facial selectivity.

  • Solvent Choice: Use solvents that do not disrupt the internal chelation or steric alignment. Ether or THF are standard; avoid protic solvents.

  • Hydrolysis Conditions: Harsh hydrolysis can racemize the newly formed chiral center at the

    
    -position.
    

Standard Hydrolysis Protocol (Preserving Chirality):

  • Buffer: Use a buffered solution (Acetate buffer pH 4.5–5.0) rather than strong HCl.

  • Phase: Two-phase system (Water/Pentane) with vigorous stirring.

  • Time: Monitor by TLC; stop immediately upon disappearance of the enamine. Prolonged exposure to acid enolizes the ketone, destroying the stereocenter.

Module 3: Regiocontrol of Enamine Formation

Symptom: You are reacting 2-methylpyrrolidine with a substituted cyclohexanone (e.g., 2-methylcyclohexanone) and getting the "wrong" isomer, leading to alkylation at the crowded position.

Technical Insight: Standard enamines (e.g., morpholine) often give a mixture of the "more substituted" (thermodynamic) and "less substituted" (kinetic) enamine. However, 2-methylpyrrolidine is unique . Due to severe steric clash between the pyrrolidine methyl group and the ring substituent, it almost exclusively forms the less substituted enamine.

Visualizing the Steric Control:

StericControl cluster_isomers Enamine Isomers Ketone 2-Substituted Cyclohexanone Reaction Condensation Ketone->Reaction Amine 2-Methylpyrrolidine Amine->Reaction MoreSub More Substituted Double Bond (Tetrasubstituted) Reaction->MoreSub High Steric Clash (Disfavored) LessSub Less Substituted Double Bond (Trisubstituted) Reaction->LessSub Minimized A(1,3) Strain (Strongly Favored) Result Regioselective Alkylation at C-6 (Less Hindered) LessSub->Result

Caption: Figure 2. The 2-methylpyrrolidine auxiliary forces formation of the less substituted enamine, directing subsequent alkylation to the C-6 position.

FAQ: Rapid Response

Q1: Can I use Methyl Iodide (MeI) with this enamine? A: Generally, no . MeI is a "hard" electrophile and small enough to attack the nitrogen despite the steric bulk. This results in an ammonium salt.[1][2] If you must introduce a methyl group, use Methyl Triflate (highly reactive, dangerous) or consider using the Stork-Danheiser sequence (alkylation of the metallo-enamine/aza-enolate) where you deprotonate the imine first.

Q2: Why is my yield low when using Benzyl Bromide? A: Check your solvent. If you are using acetonitrile, you might be stabilizing the N-alkylated transition state. Switch to Toluene and reflux. The higher temperature often helps the C-alkylation pathway (thermodynamic product) or facilitates the rearrangement of the N-alkylated species to the C-alkylated product (Hofmann-Martius type rearrangement).

Q3: How do I remove the amine after hydrolysis? A: The 2-methylpyrrolidine is expensive/valuable. After acidic hydrolysis, the amine is in the aqueous layer as the hydrochloride salt.

  • Extract the product (ketone) with ether/DCM.

  • Basify the aqueous layer (pH > 12) with NaOH.

  • Extract the free amine with ether and distill it for reuse.

References

  • Whitesell, J. K., & Felman, S. W. (1977). Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. Journal of the American Chemical Society, 99(4), 1360–1361.

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocyclic Compounds. Journal of the American Chemical Society, 81(20), 5400–5404.

Sources

"1-(2-Methyl-1-pyrrolidinyl)cyclohexene" handling and safety precautions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Technical Overview & Identification

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is a sterically hindered enamine derived from the condensation of cyclohexanone and 2-methylpyrrolidine . It is a specialized reagent primarily used in Stork Enamine Synthesis for asymmetric alkylation or Michael additions.

Unlike the more common 1-pyrrolidinocyclohexene, the methyl group at the 2-position of the pyrrolidine ring introduces chirality and steric bulk . This structural feature is often exploited to induce diastereoselectivity in subsequent C-C bond-forming reactions, but it also imposes specific handling constraints regarding reaction kinetics and stability.

Chemical Identity
PropertyDetail
Chemical Name 1-(2-Methyl-1-pyrrolidinyl)cyclohexene
CAS Number 53516-51-1 (Specific isomer) / 1125-99-1 (Unmethylated parent - Reference)
Molecular Formula C₁₁H₁₉N
Molecular Weight 165.28 g/mol
Appearance Clear to pale yellow oil (darkens upon oxidation)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Decomposes in water

Critical Note on CAS Numbers: Commercial databases often conflate this compound with its unmethylated parent, 1-pyrrolidinocyclohexene (CAS 1125-99-1) . Ensure you are using the correct 2-methylpyrrolidine derivative if chirality is required for your synthesis.

Safety & Handling Precautions

Enamines are moisture-sensitive and prone to hydrolysis . The 2-methyl variant exhibits slightly higher stability towards hydrolysis than the unmethylated parent due to steric shielding of the nitrogen lone pair, but it still requires strict exclusion of water.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen . Oxygen exposure leads to autoxidation and polymerization (darkening of the oil).

  • Temperature: Refrigerate (2–8°C) . For long-term storage (>1 month), store at -20°C .

  • Container: Teflon-lined septa or glass-sealed ampoules. Avoid cork or rubber seals that can leach moisture.

Personal Protective Equipment (PPE)
  • Respiratory: Use in a fume hood. Enamines hydrolyze to release the secondary amine (2-methylpyrrolidine) and ketone, which are respiratory irritants.

  • Skin/Eye: Nitrile gloves and safety goggles. Enamines are skin irritants and potential sensitizers.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis and application of this enamine.

Q1: The reaction to form the enamine is stalling or low-yielding. Why?

Diagnosis: Steric Hindrance. The methyl group on the 2-position of the pyrrolidine ring creates steric clash with the cyclohexanone ring during the formation of the intermediate hemiaminal. This makes the condensation significantly slower than with simple pyrrolidine. Solution:

  • Extend Reaction Time: Reflux times may need to be doubled (24–48 hours) compared to standard enamines.

  • Catalysis: Ensure a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.5–1.0 mol%) is used.

  • Water Removal: Use a Dean-Stark trap with dry toluene or benzene. The reaction is driven by entropy; failure to remove water completely will stall the equilibrium.

  • Molecular Sieves: For small scales where Dean-Stark is impractical, use activated 4Å molecular sieves in the reaction flask.

Q2: My product contains a significant amount of starting ketone after distillation. Can I purify it by chromatography?

Diagnosis: Hydrolysis on Silica. Enamines are unstable on silica gel due to its acidic nature and moisture content. Attempting column chromatography will hydrolyze the enamine back to cyclohexanone and 2-methylpyrrolidine. Solution:

  • Distillation: The only viable purification method is vacuum distillation .

  • Boiling Point Estimation: The unmethylated parent boils at ~114°C (15 mmHg). Expect the 2-methyl derivative to boil slightly higher (~120–125°C @ 15 mmHg).

  • Pre-treatment: If you must filter, use neutral alumina that has been oven-dried and flushed with inert gas, but distillation is far superior.

Q3: The subsequent alkylation reaction (Stork Enamine) is not proceeding.

Diagnosis: Low Nucleophilicity due to Sterics. The 2-methyl group can force the pyrrolidine ring to twist out of coplanarity with the C=C double bond. This reduces the orbital overlap (


), lowering the nucleophilicity of the 

-carbon. Solution:
  • Solvent Switch: Use a more polar aprotic solvent like Acetonitrile or Dioxane to stabilize the transition state.

  • Temperature: Increase reaction temperature. While simple enamines alkylate at room temperature, this hindered variant may require heating (40–60°C).

  • Reagent Reactivity: Ensure you are using highly reactive electrophiles (e.g., Methyl Iodide, Allyl Bromide, or activated Michael acceptors like Acrylonitrile).

Experimental Protocol: Synthesis & Hydrolysis Pathway

Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Reagents:

    • Cyclohexanone (1.0 equiv, 50 mmol)

    • 2-Methylpyrrolidine (1.1 equiv, 55 mmol)

    • p-Toluenesulfonic acid (p-TSA) (0.01 equiv, 0.5 mmol)

    • Toluene (anhydrous, 100 mL)

  • Reaction:

    • Combine reagents in the flask under nitrogen flow.

    • Heat to vigorous reflux. Ensure toluene is condensing and water is separating in the trap.

    • Critical Step: Continue reflux until water collection ceases (typically 18–24 hours for this hindered amine).

  • Isolation:

    • Cool to room temperature.[1]

    • Remove toluene via rotary evaporation.

    • Purification: Distill the residue under high vacuum (0.1–1.0 mmHg recommended to keep temperature low). Collect the main fraction.

    • Storage: Flush with Argon and store at -20°C.

Visualizing the Stork Enamine Cycle

The following diagram illustrates the lifecycle of the enamine, highlighting the critical points of failure (hydrolysis vs. alkylation).

StorkEnamineCycle cluster_0 Critical Control Point: Moisture Exclusion Ketone Cyclohexanone (Starting Material) Enamine 1-(2-Methyl-1-pyrrolidinyl) cyclohexene (Target Reagent) Ketone->Enamine Acid Cat. / -H₂O (Dean-Stark) Amine 2-Methylpyrrolidine Amine->Enamine Acid Cat. / -H₂O (Dean-Stark) Enamine->Ketone Moisture / Hydrolysis (Storage Failure) AlkylatedImine Iminium Salt (Intermediate) Enamine->AlkylatedImine Electrophile (R-X) (Stork Reaction) Product 2-Alkylated Ketone (Final Product) AlkylatedImine->Product H₃O⁺ / Hydrolysis

Caption: The Stork Enamine Cycle. Green arrows indicate synthesis; red dashed arrows indicate degradation pathways (hydrolysis).

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Sigma-Aldrich. (n.d.). 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Product Information. Sigma-Aldrich Catalog.

  • Chemistry LibreTexts. (2025). Carbonyl Condensations with Enamines - The Stork Reaction.[2][3] LibreTexts Chemistry.

  • Master Organic Chemistry. (2025). Enamines: Synthesis and Reactivity. Master Organic Chemistry.

Sources

Technical Support Center: 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , a sterically hindered enamine often used as a specific intermediate in asymmetric Stork enamine alkylations or Michael additions.

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting for Sterically Hindered Enamines

Executive Technical Summary

The synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene involves the condensation of cyclohexanone with 2-methylpyrrolidine (often chiral) under acid catalysis with azeotropic water removal. Unlike the standard pyrrolidine enamine, the 2-methyl group introduces significant steric hindrance adjacent to the nitrogen atom. This steric bulk retards the rate of enamine formation and increases the susceptibility to hydrolysis, creating a unique impurity profile compared to non-hindered enamines.

Core Reaction Scheme

The following diagram illustrates the reaction pathway and the critical divergence points where impurities form.

ReactionPathway Start Cyclohexanone + 2-Methylpyrrolidine Inter Hemiaminal Intermediate Start->Inter pTSA, Heat Impurity1 Impurity A: Cyclohexylidenecyclohexanone (Aldol Dimer) Start->Impurity1 Slow Amine Attack + Acid Product 1-(2-Methyl-1-pyrrolidinyl) cyclohexene Inter->Product -H2O (Dean-Stark) Impurity2 Impurity B: Hydrolysis Products (Reversion) Product->Impurity2 +H2O (Atmospheric) Impurity3 Impurity C: Polymeric Tars Product->Impurity3 Thermal Stress /Oxidation

Figure 1: Reaction pathway showing the main product and competitive impurity formation channels.

Common Impurities & Troubleshooting (Q&A)

Module A: Starting Material Residuals (Kinetic Stalling)

Q: Why does my GC/NMR show high levels of unreacted Cyclohexanone even after refluxing for 24 hours? A: This is the most common issue with 2-methylpyrrolidine.

  • The Cause: The methyl group at the 2-position of the pyrrolidine ring creates steric clash during the formation of the hemiaminal intermediate and the subsequent elimination of water. This makes the reaction significantly slower than with unsubstituted pyrrolidine.

  • The Impurity: Residual Cyclohexanone (and 2-methylpyrrolidine).

  • Troubleshooting Protocol:

    • Solvent Choice: Switch from Toluene (bp 110°C) to Xylene (bp 140°C) to increase kinetic energy, but ensure your Dean-Stark trap is insulated.

    • Catalyst Load: Ensure p-Toluenesulfonic acid (pTSA) is present at 0.5–1.0 mol%.

    • Azeotrope Check: Verify water is actually collecting. If the reaction stalls, add a fresh charge of solvent to the trap to force equilibrium shift.

Module B: The "Aldol Dimer" (Side Reaction)[1]

Q: I see a heavy impurity peak (MW ~178) eluting after the product. What is it? A: You have likely formed 2-cyclohexylidenecyclohexanone .

  • The Cause: Because the amine attack is sterically slowed, the acid catalyst (pTSA) has time to catalyze the self-condensation of cyclohexanone (Aldol condensation) before the enamine forms.

  • The Impurity: 2-cyclohexylidenecyclohexanone (often yellow/orange).

  • Troubleshooting Protocol:

    • Order of Addition: Do not reflux the ketone and acid alone. Mix the amine and ketone before adding the acid catalyst.

    • Amine Excess: Use a larger excess of 2-methylpyrrolidine (1.2 – 1.5 equivalents) to outcompete the self-aldol reaction.

Module C: Hydrolysis & Storage Instability

Q: My product was pure after distillation, but after 2 days in the fridge, it contains cyclohexanone. Why? A: Enamines are thermodynamically unstable relative to their hydrolysis products.

  • The Cause: "1-(2-Methyl-1-pyrrolidinyl)cyclohexene" is highly hygroscopic. Atmospheric moisture hydrolyzes the C=C-N bond, reverting it to the ketone and amine. The steric strain in this specific enamine drives this equilibrium backward more aggressively than in simple enamines.

  • The Impurity: Hydrolysis products (Cyclohexanone + 2-Methylpyrrolidine).

  • Troubleshooting Protocol:

    • Storage: Store strictly under Argon/Nitrogen at -20°C.

    • Container: Use septum-sealed vials, not screw caps.

    • Rescue: If hydrolysis occurs, you cannot "dry" it. You must redistill or re-subject the mixture to Dean-Stark conditions to drive water off again.

Impurity Profile Matrix

Use this table to identify impurities based on observation and analytical data.

Impurity TypeChemical IdentityOriginVisual/Physical SignRemoval Strategy
Residual SM CyclohexanoneIncomplete Reaction (Steric hindrance)Strong ketone odor (peppermint-like)Vacuum Distillation
Aldol Dimer 2-CyclohexylidenecyclohexanoneAcid-catalyzed self-condensationYellow/Orange oil; High boiling pointFractional Distillation (remains in pot)
Hydrolysis Cyclohexanone + 2-MethylpyrrolidineMoisture contaminationCloudiness; return of ketone odorReflux w/ Dean-Stark or Redistill
Oxidation Amino-ketones / TarsAir exposure at high tempDarkening / Blackening of oilFiltration through basic alumina (rapid)

Validated Synthesis & Purification Protocol

To minimize the impurities listed above, follow this optimized protocol which accounts for the steric factor.

Reagents:

  • Cyclohexanone (1.0 eq)

  • 2-Methylpyrrolidine (1.2 eq) – Excess is critical

  • p-Toluenesulfonic acid (pTSA) (0.01 eq)

  • Solvent: Toluene or Cyclohexane (for lower temp)

Step-by-Step Workflow:

  • Setup: Equip a 2-neck RBF with a magnetic stir bar, a Dean-Stark trap (pre-filled with solvent), and a reflux condenser topped with a Nitrogen/Argon line.

  • Mixing: Add Cyclohexanone and 2-Methylpyrrolidine first. Stir for 5 minutes.

  • Catalysis: Add pTSA.

  • Reflux: Heat to vigorous reflux.

    • Critical Check: Monitor water collection.[1] Theoretical water volume must be calculated (e.g., 18 mL for 1 mol).

    • Duration: Due to sterics, run for 16–24 hours (standard pyrrolidine takes ~4-6 hours).

  • Workup (No Wash): Do NOT wash with water or aqueous bicarb. This will instantly hydrolyze the product.

  • Isolation:

    • Remove solvent via Rotary Evaporator.

    • Vacuum Distillation: This is mandatory. The product will distill as a clear, viscous oil.

      • Note: The Aldol dimer (if present) has a significantly higher boiling point and will remain in the distillation flask.

Troubleshooting Flowchart

Troubleshooting Start Start Analysis CheckNMR Check 1H NMR / GC Start->CheckNMR KetonePeak Ketone Peak Present? CheckNMR->KetonePeak YesKetone Yes KetonePeak->YesKetone NoKetone No KetonePeak->NoKetone CheckWater Was reaction wet? YesKetone->CheckWater CheckColor Is product Yellow/Orange? NoKetone->CheckColor Hydrolysis Issue: Hydrolysis Action: Redistill under N2 CheckWater->Hydrolysis Yes (Post-workup) Incomplete Issue: Slow Kinetics Action: Increase Temp/Time CheckWater->Incomplete No (In-process) Aldol Issue: Aldol Dimer Action: Fractional Distillation CheckColor->Aldol Yes Pure Product OK Store @ -20C CheckColor->Pure No (Colorless)

Figure 2: Logical decision tree for diagnosing impurity issues based on analytical and physical observations.

References

  • Stork, G., et al. (1963).[2] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[2] Link

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.[3] (Detailed discussion on steric effects in enamine formation). Link

  • Organic Syntheses. (1974). "Enamine Synthesis: General Procedures." Org.[1][2][4] Synth. Coll. Vol. 5. (Standard protocols for water removal). Link

  • Hickmott, P. W. (1982). "Enamines: Recent advances in synthetic, spectroscopic, stereochemical, and theoretical aspects." Tetrahedron. (Reviews stability and hydrolysis rates). Link

Sources

Validation & Comparative

Mechanistic studies of "1-(2-Methyl-1-pyrrolidinyl)cyclohexene" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , a chiral enamine derived from cyclohexanone and (S)- or (R)-2-methylpyrrolidine. Unlike its achiral parent (1-pyrrolidinocyclohexene), this compound serves as a chiral auxiliary , enabling enantioselective


-alkylation and Michael additions via the Stork Enamine protocol.

Core Value Proposition:

  • Enantioselectivity: Induces asymmetry in C-C bond formation, typically achieving 30–50% ee (enantiomeric excess) in mono-alkylation, acting as a foundational model for more advanced

    
    -symmetric auxiliaries.
    
  • Reactivity Balance: Maintains higher nucleophilicity than morpholine-derived enamines while offering stereocontrol absent in piperidine/pyrrolidine analogs.

Mechanistic Deep Dive

The Steric Steering Mechanism

The reactivity of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene is governed by the steric clash between the C2-methyl group on the pyrrolidine ring and the incoming electrophile.

  • Conformational Lock: To minimize

    
     strain (allylic strain), the 2-methyl group orients itself away from the enamine double bond.
    
  • Facial Shielding: This preferred conformation places the methyl group in a position where it partially shields one face of the enamine

    
    -system (
    
    
    
    vs.
    
    
    face).
  • Electrophilic Attack: The electrophile (e.g., alkyl halide) approaches the less hindered face, leading to the formation of a chiral iminium salt.

  • Hydrolysis: Acidic hydrolysis releases the

    
    -substituted ketone, retaining the induced chirality, and allows recovery of the chiral amine.
    
Pathway Visualization

The following diagram illustrates the critical "Steric Steering" pathway compared to the racemic background reaction.

EnamineMechanism Start Cyclohexanone + 2-Methylpyrrolidine Enamine Chiral Enamine (Steric Lock) Start->Enamine -H2O (Dean-Stark) Racemic Racemic Mixture Start->Racemic If Achiral Amine Used Transition Transition State (Face Selective) Enamine->Transition + Electrophile (R-X) Iminium Chiral Iminium Salt Transition->Iminium Kinetic Control Product Alpha-Chiral Ketone (Enriched) Iminium->Product Hydrolysis (H3O+)

Caption: Figure 1. The asymmetric induction pathway. The 2-methyl group forces a facial preference during the electrophilic attack step.

Comparative Performance Analysis

This section objectively compares 1-(2-Methyl-1-pyrrolidinyl)cyclohexene against standard alternatives.

Reactivity & Selectivity Matrix
Reagent TypeRepresentative CompoundNucleophilicity (Relative)Enantioselectivity (ee%)Primary Application
Achiral (High Reactivity) 1-PyrrolidinocyclohexeneHigh (100)0% (Racemic)General mono-alkylation; Michael additions.
Achiral (Low Reactivity) 1-MorpholinocyclohexeneLow (~10)0% (Racemic)Reactions requiring mild nucleophiles; avoiding poly-alkylation.
Chiral (Mono-Substituted) 1-(2-Me-Pyrrolidinyl)cyclohexene Medium-High (~70)Moderate (30-50%) Mechanistic studies; moderate stereocontrol.
Chiral (

-Symmetric)
1-(2,5-Dimethylpyrrolidinyl)...Medium (~50)High (>90%) High-value asymmetric synthesis (Whitesell's auxiliary).

Key Insights:

  • Vs. Pyrrolidine: The 2-methyl variant sacrifices slight reaction speed (due to steric bulk) to gain stereochemical control.

  • Vs. Morpholine: The oxygen atom in morpholine withdraws electron density from the nitrogen lone pair via induction, significantly lowering the HOMO energy of the enamine

    
    -system. The 2-methylpyrrolidine analog retains the electron-rich nature of the pyrrolidine ring, making it a superior choice when reactivity and selectivity are needed.
    
  • Vs.

    
    -Symmetric:  While the 2-methyl derivative induces chirality, the 
    
    
    
    -symmetric 2,5-dimethylpyrrolidine is the industry standard for high ee%. The 2-methyl compound is often used to study the mechanism of induction rather than for production-grade synthesis.

Experimental Protocol: Asymmetric Alkylation

Objective: Synthesis of 2-allylcyclohexanone with enantiomeric enrichment.

Phase 1: Enamine Formation[1][2][3][4]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under

    
     atmosphere.
    
  • Reagents: Add Cyclohexanone (50 mmol), (S)-2-methylpyrrolidine (55 mmol), and Toluene (100 mL). Add a catalytic amount of

    
    -toluenesulfonic acid (10 mg).
    
  • Reaction: Reflux for 12–16 hours until water collection ceases.

  • Workup: Remove toluene under reduced pressure.[1] Distill the residue under vacuum to isolate 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (sensitive to moisture; store under inert gas).

Phase 2: Alkylation
  • Solvent: Dissolve the freshly prepared enamine (20 mmol) in anhydrous Acetonitrile or Dioxane (50 mL).

  • Addition: Cool to 0°C. Add Allyl Bromide (22 mmol) dropwise over 30 minutes.

  • Kinetics: Allow to warm to room temperature and stir for 12 hours. The steric bulk of the methyl group may require longer reaction times compared to unsubstituted pyrrolidine.

  • Hydrolysis: Add 10% HCl (20 mL) and stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt.

  • Extraction: Extract with diethyl ether (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Phase 3: Validation (Self-Check)
  • IR Spectroscopy: Disappearance of the enamine

    
     stretch (~1630 cm⁻¹) and appearance of the ketone 
    
    
    
    stretch (~1710 cm⁻¹).
  • Chiral GC/HPLC: Analyze the product against a racemic standard to determine ee%.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[2] Link[1]

  • Whitesell, J. K., & Felman, S. W. (1977). "Asymmetric Induction. 2. Enantioselective Alkylation of Cyclohexanone via a Chiral Enamine." Journal of Organic Chemistry. Link[1]

  • Yamada, S., et al. (1969). "Asymmetric synthesis using proline derivatives." Chemical Communications.[1]

  • BenchChem. (2025).[1][3] "Comparative Analysis of Cyclic Amine Catalysts." BenchChem Technical Guides. Link[1]

Sources

Comparative study of chiral auxiliaries with "1-(2-Methyl-1-pyrrolidinyl)cyclohexene"

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive comparative study guide for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , structured for researchers and drug development professionals.

Executive Summary

1-(2-Methyl-1-pyrrolidinyl)cyclohexene represents a foundational class of chiral enamines used for the asymmetric


-alkylation of cyclic ketones. Historically significant as one of the first attempts to induce chirality using simple proline-derived auxiliaries (Yamada, 1969), it serves as a critical benchmark in the evolution of asymmetric synthesis.

While this specific mono-substituted enamine typically yields moderate enantioselectivity (26–37% ee ), its study is essential for understanding the mechanistic principles of steric blocking and conformational rigidity . This guide compares it against high-performance alternatives—specifically Whitesell’s C2-symmetric amines and Enders' SAMP/RAMP hydrazones —to delineate the transition from early experimentation to modern, high-precision methodology.

Technical Deep Dive: Mechanism & Limitations

The Reagent
  • Chemical Structure: An enamine formed by the condensation of cyclohexanone and (S)-2-methylpyrrolidine.

  • Role: Acts as a nucleophilic equivalent of the cyclohexanone enolate.

  • Chiral Source: The methyl group at the C2 position of the pyrrolidine ring creates a chiral environment intended to differentiate the diastereotopic faces of the double bond during electrophilic attack.

Mechanism of Action

The reaction proceeds via the Stork Enamine Synthesis pathway. The pyrrolidine nitrogen donates electron density into the alkene


-system, making the 

-carbon nucleophilic.
  • Steric Control: The C2-methyl group on the pyrrolidine ring projects into space, theoretically blocking one face of the enamine double bond.

  • The Failure Mode (Low ee): Unlike C2-symmetric auxiliaries, the mono-methyl pyrrolidine enamine suffers from conformational flexibility . The pyrrolidine ring can rotate around the C-N bond, and the lack of a second substituent allows the "blocking" group to move away from the reaction center, permitting electrophilic attack from the "forbidden" face.

Visualization of Stereocontrol Failure

The following diagram illustrates why the mono-methyl variant yields lower selectivity compared to C2-symmetric alternatives.

Stereocontrol cluster_comparison Selectivity Mechanism Enamine 1-(2-Methyl-1-pyrrolidinyl) cyclohexene Conformers Rotational Conformers (A & B) Enamine->Conformers C-N Bond Rotation Attack_Face Electrophilic Attack Conformers->Attack_Face Steric Shielding varies Mono Mono-Methyl (Yamada) Flexible Shielding ~30% ee Conformers->Mono Outcome Product Stereochemistry Attack_Face->Outcome Low Discrimination C2 C2-Symmetric (Whitesell) Locked Shielding >90% ee

Caption: Comparative logic of steric shielding. The mono-methyl enamine allows conformational rotation (red), whereas C2-symmetry locks the steric barrier (green).

Comparative Analysis: Alternatives & Performance

This section evaluates the product against the two primary alternatives that superseded it: Whitesell’s Amine (C2-symmetry optimization) and SAMP/RAMP (Hydrazone methodology).

Performance Matrix
Feature1-(2-Methyl-1-pyrrolidinyl)cyclohexene Whitesell's Auxiliary (trans-2,5-dimethylpyrrolidine)SAMP/RAMP Hydrazones (Enders)
Class Mono-substituted EnamineC2-Symmetric EnamineChiral Hydrazone
Typical ee 26% – 37% (Low)85% – 95% (High)95% – 99% (Excellent)
Mechanism Steric blocking (Flexible)Steric blocking (Rigid/Locked)Metallated Azaenolate (Chelated)
Workup Mild Hydrolysis (Buffer)Mild Hydrolysis (Buffer)Ozonolysis or Strong Acid
Atom Economy High (Auxiliary recovered)High (Auxiliary recovered)Moderate (Auxiliary harder to recover)
Key Reference Yamada et al. (1969)Whitesell et al. (1983)Enders et al. (1976)
Detailed Comparison
Alternative A: Whitesell's Amine (The Direct Evolution)
  • Why it wins: By adding a second methyl group at the C5 position (trans-2,5-dimethylpyrrolidine), Whitesell created a C2-symmetric axis. This ensures that no matter how the ring rotates, one methyl group always blocks the same face of the enamine.

  • Data Support: Alkylation of cyclohexanone using Whitesell's amine typically yields >90% ee, compared to the ~30% ee of the mono-methyl variant.

Alternative B: SAMP/RAMP Hydrazones (The Gold Standard)
  • Why it wins: Dieter Enders utilized a hydrazone linkage rather than an enamine. Upon deprotonation with LDA, this forms a lithio-azaenolate . The lithium atom chelates with the methoxy group on the side chain (SAMP), locking the conformation rigidly.

  • Trade-off: While the ee is superior, the cleavage of the hydrazone requires ozonolysis or vigorous hydrolysis, which can be incompatible with sensitive functional groups. The enamine method (Yamada/Whitesell) allows for much milder hydrolysis.

Experimental Protocols

Synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Self-Validating Step: The collection of water in the Dean-Stark trap is the visual indicator of reaction progress.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • (S)-2-Methylpyrrolidine (1.1 equiv)

  • Benzene or Toluene (Solvent)

  • p-Toluenesulfonic acid (catalytic, optional)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Mixing: Add cyclohexanone (e.g., 9.8 g, 100 mmol) and (S)-2-methylpyrrolidine (9.4 g, 110 mmol) to 100 mL of benzene/toluene.

  • Reflux: Heat the mixture to reflux. Monitor the Dean-Stark trap.

  • Endpoint: Continue reflux until the theoretical amount of water (~1.8 mL for 100 mmol) has separated (typically 4–12 hours).

  • Isolation: Cool the mixture. Remove the solvent and excess amine under reduced pressure (rotary evaporator).[1]

  • Purification: Distill the residue under high vacuum to obtain the enamine as a colorless oil. Note: Enamines are moisture-sensitive; store under nitrogen.

Asymmetric Alkylation Protocol (Yamada Conditions)

Note: This protocol demonstrates the historical method yielding ~30% ee. For high ee, substitute the amine with Whitesell's amine.

Reagents:

  • Enamine from Step 4.1 (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide or Allyl Bromide, 1.1 equiv)

  • Dioxane or Acetonitrile (Solvent)

Procedure:

  • Alkylation: Dissolve the enamine (10 mmol) in anhydrous dioxane (20 mL). Add the alkyl halide (11 mmol) dropwise.

  • Reaction: Stir at room temperature or reflux (depending on alkyl halide reactivity) for 12–24 hours. An iminium salt precipitate may form.

  • Hydrolysis (Critical Step): Add 10 mL of acetate buffer (pH 4.6) or dilute HCl to the reaction mixture and stir vigorously for 4 hours at room temperature. This cleaves the auxiliary and releases the ketone.[2]

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Analysis: Dry the organic layer (MgSO4) and concentrate. Analyze the ratio of enantiomers via Chiral GC or HPLC (e.g., Chiralcel OD-H).

Decision Matrix for Researchers

Use the following logic flow to select the appropriate auxiliary for your synthesis.

DecisionMatrix Start Start: Asymmetric Alkylation of Cyclic Ketone Sensitivity Is the substrate acid/ozone sensitive? Start->Sensitivity EnamineRoute Enamine Route (Mild Hydrolysis) Sensitivity->EnamineRoute Yes HydrazoneRoute SAMP/RAMP Route (Ozonolysis Required) Sensitivity->HydrazoneRoute No HighEE Is >90% ee required? EnamineRoute->HighEE Whitesell Use Whitesell's Amine (C2-Symmetric) HighEE->Whitesell Yes Mono Use 2-Methylpyrrolidine (Low Cost, Low ee) HighEE->Mono No (Teaching/Baseline) Enders Use SAMP/RAMP (Highest ee >98%) HydrazoneRoute->Enders

Caption: Selection logic. Choose Enamines for mild cleavage; choose Hydrazones (SAMP) for maximum selectivity.

References

  • Yamada, S., Hiroi, K., & Achiwa, K. (1969). Asymmetric synthesis of 2-alkylcyclohexanones via enamine alkylation.[3] Tetrahedron Letters, 10(48), 4233–4236. Link

    • Foundational paper establishing the ~30% ee baseline for 2-methylpyrrolidine enamines.
  • Whitesell, J. K., & Felman, S. W. (1977).[4] Asymmetric induction.[4][5][6] 2. Enantioselective alkylation of cyclohexanone via a chiral enamine.[3][4] Journal of Organic Chemistry, 42(9), 1663–1664.[4] Link

    • Introduction of the C2-symmetric auxiliary which solved the low ee problem.
  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549–551. Link

    • The definitive guide for the SAMP/RAMP high-performance altern
  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253–2329. Link

    • Comprehensive review of hydrazone vs enamine performance.

Sources

Safety Operating Guide

1-(2-Methyl-1-pyrrolidinyl)cyclohexene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene , a specific enamine intermediate often used in Stork enamine synthesis.

Executive Safety Summary

  • Chemical Identity: 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (Enamine).

  • Primary Hazards: Combustible Liquid , Skin/Eye Irritant (potential corrosive properties upon hydrolysis), Moisture Sensitive .[1]

  • Reactivity Alert: This compound hydrolyzes in the presence of water/acid to release Cyclohexanone and 2-Methylpyrrolidine . The latter is a corrosive, flammable secondary amine.

  • Disposal Class: Non-Halogenated Organic Solvent Waste.

Part 1: Disposal & Handling Matrix

ParameterSpecificationOperational Implication
Waste Stream Non-Halogenated Organic Do not mix with aqueous acid waste streams to prevent exothermic hydrolysis and pressure buildup.
RCRA Code (US) D001 (Ignitable)Treat as ignitable waste. If pH > 12.5 (from hydrolysis), may also be D002 (Corrosive).
Compatibility Incompatible with Acids/Oxidizers Segregate from nitric acid, peroxides, and concentrated sulfuric acid waste.
Container Type HDPE or Glass (Amber)Ensure tight seal to prevent moisture ingress before disposal.
PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard organic synthesis PPE. Double-glove if handling pure substance.

Part 2: Detailed Disposal Protocols

Protocol A: Routine Laboratory Waste Disposal

Best for: Residual amounts in reaction flasks, expired reagents, or crude reaction mixtures.

  • Segregation:

    • Do NOT pour down the drain.[2][3][4] This compound is toxic to aquatic life and can damage plumbing seals via amine generation.

    • Select a waste container labeled "Non-Halogenated Organic Solvents."

  • Dilution (Recommended):

    • Dilute the enamine with a compatible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) before adding to the waste drum. This reduces the viscosity and local concentration of the reactive amine.

  • Transfer:

    • Pour the mixture into the waste container using a funnel.

    • Critical Step: Close the waste container lid immediately. Enamines react with atmospheric moisture; leaving the drum open can lead to slow hydrolysis and odor release (amine smell).

  • Labeling:

    • List components clearly: 1-(2-Methyl-1-pyrrolidinyl)cyclohexene, Acetone (solvent).

    • Add hazard checks: Flammable, Irritant.

Protocol B: Controlled Quenching (Hydrolysis)

Best for: Large quantities (>100g) or if "pure" disposal is prohibited by local EHS.

Mechanism: Acidic hydrolysis converts the enamine into Cyclohexanone (solvent-like) and 2-Methylpyrrolidinium salt (water-soluble).

  • Setup: Place a round-bottom flask in an ice bath.

  • Acid Preparation: Prepare a 10% dilute HCl or H₂SO₄ solution.

  • Addition: Slowly add the enamine to the stirring acid solution. Caution: Exothermic reaction.

  • Verification: Stir for 30 minutes. The mixture will separate (organic layer = cyclohexanone; aqueous layer = amine salt).

  • Disposal:

    • The entire mixture can now be neutralized to pH 7 using Sodium Bicarbonate.

    • Dispose of the neutralized mixture as Aqueous Chemical Waste (if permitted) or extract the organic layer and dispose as Organic Waste .

    • Note: Most modern labs prefer Protocol A (Direct Incineration) to avoid this manual handling risk.

Protocol C: Emergency Spill Response

Scenario: Dropped bottle (Pure Substance).

  • Evacuate & Ventilate: Remove ignition sources. The vapors of the hydrolysis product (amine) are pungent and irritating.

  • Do NOT use Water: Spraying water directly on the concentrated spill will accelerate hydrolysis, releasing heat and corrosive amine vapors.

  • Absorb: Use Vermiculite , Sand , or Active Carbon pads.

    • Pro-Tip: Use a "Solvent/Organic" spill kit, not a caustic spill kit initially.

  • Clean Up: Scoop absorbed material into a sealable bag/bucket.

  • Decontaminate: Once the bulk is removed, wipe the surface with a dilute acetic acid solution (vinegar) to neutralize residual amine traces, followed by soap and water.

Part 3: Operational Workflow (Visualization)

DisposalWorkflow Start Waste: 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Condition State of Material? Start->Condition Routine Routine Lab Waste (Liquids/Solids) Condition->Routine Planned Disposal Spill Spill / Accidental Release Condition->Spill Accident DirectDisp Direct Disposal (Preferred) Routine->DirectDisp Hydrolysis Hydrolysis/Quench (Optional/Large Scale) Routine->Hydrolysis If >100g or Reactive Concern Absorb Absorb with Vermiculite (NO WATER) Spill->Absorb WasteDrum Container: Non-Halogenated Organic Solvents DirectDisp->WasteDrum Hydrolysis->WasteDrum Post-Neutralization Neutralize Wipe Surface with Dilute Acetic Acid Absorb->Neutralize HazBag Seal in HazMat Bag Label: 'Organic Debris' Neutralize->HazBag

Figure 1: Decision logic for the safe disposal and spill management of enamine intermediates.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(1-Cyclohexen-1-yl)pyrrolidine. Retrieved from

  • Sigma-Aldrich. (2023).[4] Product Specification & Safety: Enamines and Organic Intermediates. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemistry Steps. (2022). Stork Enamine Synthesis and Hydrolysis Mechanisms. Retrieved from

Sources

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